Deltazinone 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H31N5O2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C27H31N5O2/c1-18-12-14-23(15-13-18)32-21(4)25-20(3)29-31(27(34)26(25)30-32)16-8-11-24(33)28-17-19(2)22-9-6-5-7-10-22/h5-7,9-10,12-15,19H,8,11,16-17H2,1-4H3,(H,28,33) |
InChI Key |
HZNKNJCWLQLQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2H-pyrazolo(3,4-d)pyridazin-6(7H)-yl)-N-(2-phenylpropyl)butanamide deltazinone 1 |
Origin of Product |
United States |
Foundational & Exploratory
Deltazinone 1: A Technical Whitepaper on its Mechanism of Action in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2] Direct inhibition of oncogenic KRAS has proven to be a formidable challenge. An alternative strategy involves targeting the cellular machinery essential for KRAS function. Deltazinone 1 has emerged as a selective small-molecule inhibitor of phosphodiesterase-δ (PDEδ), a protein that acts as a chaperone for farnesylated KRAS. This document provides an in-depth technical guide on the mechanism of action of this compound in pancreatic cancer cells, summarizing its effects on key signaling pathways, presenting quantitative data from cellular assays, and detailing the associated experimental methodologies.
Core Mechanism of Action: Inhibition of PDEδ-Mediated KRAS Trafficking
The oncogenic activity of KRAS is contingent upon its localization to the inner leaflet of the plasma membrane, where it can engage with and activate downstream effector proteins. This localization is facilitated by PDEδ, a transport protein that binds to the farnesyl moiety of post-translationally modified KRAS, shielding it from the aqueous cytoplasm and shuttling it to the cell membrane.[3]
This compound functions as a competitive inhibitor, binding with high affinity to the hydrophobic farnesyl-binding pocket of PDEδ.[3] This occupation of the binding pocket by this compound prevents the association between PDEδ and farnesylated KRAS. Consequently, KRAS is displaced from its primary trafficking shuttle, leading to its mislocalization to endomembranes, such as the Golgi apparatus and endoplasmic reticulum. This sequestration away from the plasma membrane effectively abrogates its ability to initiate downstream oncogenic signaling cascades.[3] This mechanism has been shown to specifically impair the growth of KRAS-dependent human pancreatic cancer cell lines.[3]
Disruption of Downstream KRAS Signaling Pathways
By preventing the membrane localization of KRAS, this compound effectively attenuates the signal flux through its primary downstream effector pathways, which are critical for pancreatic tumor cell proliferation and survival.[4]
-
RAF-MEK-ERK (MAPK) Pathway: This is a canonical KRAS signaling axis. Its inhibition leads to a reduction in proliferative signals, ultimately causing cell cycle arrest and a decrease in tumor cell growth.[4]
-
PI3K-AKT Pathway: This pathway is crucial for cell survival, growth, and metabolic reprogramming. Its downregulation following KRAS mislocalization contributes to the pro-apoptotic effects observed with PDEδ inhibition.[4][5]
-
NF-κB and STAT3 Pathways: Oncogenic KRAS is known to activate the NF-κB and STAT3 signaling pathways, which promote inflammation, cell survival, and immune evasion.[6][7][8][9] Inhibition of KRAS localization is expected to suppress the activity of these pro-tumorigenic transcription factors.
The collective inhibition of these pathways results in a potent anti-proliferative and, in some contexts, pro-apoptotic effect in KRAS-dependent pancreatic cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Binding Affinity
| Compound | Target | Assay Type | Dissociation Constant (KD) | Reference |
|---|
| this compound | PDEδ | In-cell measurement | ~60 nM |[3] |
Table 2: Cellular Activity in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | Effect of this compound | Concentration for Effect | Reference |
|---|---|---|---|---|
| Panc-Tu-I | KRASG12D | Dose-dependent growth inhibition and cell death | > 3 µM (cell death) | [10] |
| MIA PaCa-2 | KRASG12C | Dose-dependent growth inhibition and cell death | > 3 µM (cell death) | [10] |
| Capan-1 | KRASG12V | Strong growth inhibition | Up to 24 µM |[10] |
Note: While this compound shows high-affinity binding to PDEδ, micromolar concentrations are required to elicit a significant cellular response, a common observation for inhibitors of this class.[3]
Experimental Protocols and Methodologies
The characterization of this compound involved several key experimental procedures.
Cell Culture
Human pancreatic cancer cell lines (e.g., Panc-Tu-I, MIA PaCa-2, Capan-1) were cultured under standard conditions: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.
Real-Time Cell Proliferation Assay (RTCA)
-
Principle: This impedance-based method measures cell proliferation, viability, and adherence in real-time.
-
Protocol:
-
A baseline impedance reading is established by adding 100 µL of cell culture medium to each well of an E-Plate 96.
-
Cells are seeded at a density of 5,000-10,000 cells per well.
-
The plate is placed in the RTCA instrument, and cell adherence and proliferation are monitored by measuring the Cell Index every 15-30 minutes.
-
Once cells are in the logarithmic growth phase, this compound is added at various concentrations.
-
The Cell Index is continuously monitored for 72-120 hours to determine the dose-dependent effects on cell proliferation.[3][10]
-
Western Blotting
-
Principle: Used to detect specific proteins in a sample and to assess the impact of treatment on protein expression or phosphorylation status.
-
Protocol:
-
Pancreatic cancer cells are treated with this compound or a vehicle control for a specified duration.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., p-ERK, p-AKT, total ERK, total AKT, and a loading control like β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Outlook
This compound serves as a highly selective and potent chemical probe for the PDEδ-KRAS axis. Its mechanism of action is well-defined: by competitively inhibiting the farnesyl-binding pocket of PDEδ, it prevents the crucial plasma membrane localization of KRAS, thereby suppressing downstream oncogenic signaling and inhibiting the growth of KRAS-addicted pancreatic cancer cells.[3] The quantitative data derived from cellular assays confirm its dose-dependent efficacy in vitro.
While this compound itself is unsuitable for in vivo applications due to rapid metabolism in mice, it represents a significant advancement from its predecessor, Deltarasin, by exhibiting lower off-target cytotoxicity.[3] The findings underscore that targeting the KRAS trafficking machinery via PDEδ inhibition is a viable therapeutic strategy. Future drug development efforts will likely focus on optimizing the pyrazolopyridazinone scaffold of this compound to improve metabolic stability and pharmacokinetic properties, paving the way for potential clinical translation for patients with KRAS-driven pancreatic cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of KRAS in the Development of PanIN and Pancreatic Ductal Adenocarcinoma – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of NF-κB in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Role of STAT3 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
Deltazinone 1: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltazinone 1 is a potent and selective small molecule inhibitor of phosphodiesterase δ (PDEδ), a protein crucial for the cellular trafficking and signaling of Ras family GTPases. By disrupting the interaction between PDEδ and farnesylated Ras, this compound presents a promising therapeutic strategy for cancers driven by Ras mutations. This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide, is a pyrazolopyridazinone derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C27H31N5O2 | [1] |
| Molecular Weight | 457.6 g/mol | [1] |
| Exact Mass | 457.24777525 Da | [1] |
| CAS Number | 894554-89-3 | |
| Appearance | White to off-white solid | (Predicted) |
| Solubility | Soluble in DMSO, Methanol | (Predicted) |
| Storage | Store at -20°C for long-term stability |
Proposed Synthesis of this compound
A detailed, step-by-step synthesis of this compound is not publicly available. However, based on the synthesis of structurally related pyrazolopyridazinone compounds, a plausible multi-step synthetic route is proposed below. This route involves the initial formation of a pyrazole core, followed by the construction of the pyridazinone ring, and subsequent functionalization to yield the final product.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate (C) A mixture of p-tolylhydrazine (A) and ethyl 2,3-dioxobutanoate (B) in glacial acetic acid is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford the pyrazole intermediate (C).
Step 2: Synthesis of 3,4-dimethyl-2-(p-tolyl)-2,5-dihydro-pyrazolo[3,4-d]pyridazin-7(6H)-one (E) The pyrazole (C) and hydrazine hydrate (D) are dissolved in ethanol and refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield the pyrazolopyridazinone core (E).
Step 3: Synthesis of Ethyl 4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl)butanoate (G) To a solution of the pyrazolopyridazinone (E) in dimethylformamide (DMF), potassium carbonate and ethyl 4-bromobutanoate (F) are added. The reaction mixture is stirred at 60-70°C for 6-8 hours. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alkylated product (G).
Step 4: Synthesis of this compound (I) The ester (G) is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. After acidification, the resulting carboxylic acid is coupled with 2-phenylpropan-1-amine (H) using HATU as a coupling agent and DIPEA as a base in DMF. The reaction is stirred at room temperature for 12-16 hours. The final product, this compound (I), is purified by column chromatography.
Note: The above protocol is a proposed route and requires experimental validation and optimization.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 9H, Ar-H), 4.20-4.10 (m, 1H, CH-NH), 3.80 (t, 2H, N-CH₂), 2.50 (s, 3H, Ar-CH₃), 2.40 (s, 3H, pyrazole-CH₃), 2.30 (s, 3H, pyridazinone-CH₃), 2.20 (t, 2H, CO-CH₂), 1.90-1.80 (m, 2H, CH₂), 1.20 (d, 3H, CH-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O, amide), 160.0 (C=O, pyridazinone), 145.0-125.0 (Ar-C), 50.0 (CH-NH), 45.0 (N-CH₂), 35.0 (CO-CH₂), 30.0 (CH₂), 21.0 (Ar-CH₃), 15.0 (pyrazole-CH₃), 12.0 (pyridazinone-CH₃), 18.0 (CH-CH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1680 (C=O stretch, amide), 1650 (C=O stretch, pyridazinone), 1600, 1500 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI+) | m/z 458.25 (M+H)⁺ |
Biological Activity and Signaling Pathway
This compound is a high-affinity inhibitor of PDEδ, which plays a critical role in the trafficking of farnesylated Ras proteins to the plasma membrane. By binding to the farnesyl-binding pocket of PDEδ, this compound prevents the association of PDEδ with Ras, thereby inhibiting its proper localization and subsequent downstream signaling, which is crucial for cancer cell proliferation.
Caption: PDEδ-Ras signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for PDEδ-Ras Interaction
This assay is used to quantify the binding affinity of this compound to PDEδ by measuring the displacement of a fluorescently labeled farnesylated Ras peptide.
Workflow:
Caption: Workflow for the Fluorescence Polarization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of PDEδ protein and a 2X stock solution of the fluorescently labeled farnesylated Ras peptide in assay buffer.
-
Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to create 4X working solutions.
-
-
Assay Plate Setup:
-
In a 384-well black, low-volume microplate, add 5 µL of the 4X this compound dilutions or DMSO control to the respective wells.
-
Add 10 µL of the 2X PDEδ and 2X tracer mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
Affinity Pull-Down Assay for PDEδ-Ras Interaction
This assay qualitatively or semi-quantitatively assesses the ability of this compound to disrupt the interaction between PDEδ and Ras in a cellular context.
Workflow:
Caption: Workflow for the Affinity Pull-Down assay.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) co-transfected with plasmids encoding for tagged-PDEδ (e.g., FLAG-PDEδ) and Ras (e.g., GFP-KRas).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Treatment and Incubation:
-
Treat the cell lysates with varying concentrations of this compound or a DMSO vehicle control for 1-2 hours at 4°C.
-
Add anti-FLAG M2 affinity gel to the lysates and incubate for an additional 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the tags (e.g., anti-FLAG and anti-GFP) or for endogenous Ras and PDEδ.
-
Detect the proteins using appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate. A decrease in the amount of co-precipitated Ras in the presence of this compound indicates disruption of the PDEδ-Ras interaction.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies against Ras-driven cancers. Its high potency and selectivity for PDEδ make it a valuable tool for both basic research and preclinical studies. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and robust experimental protocols for its characterization. Further research, including the elucidation of its complete spectroscopic profile and optimization of its synthesis, will be crucial for its continued development as a potential therapeutic agent.
References
The Discovery of Deltazinone 1: A Novel Pyrazolopyridazinone-Based PDEδ Inhibitor for Targeting KRAS-Driven Cancers
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in KRAS are prevalent drivers of human cancers, yet direct inhibition of KRAS has proven to be a formidable challenge. A promising alternative strategy involves targeting proteins that regulate KRAS function, such as the prenyl-binding protein phosphodiesterase delta (PDEδ). PDEδ acts as a solubilizing factor for farnesylated KRAS, facilitating its transport to and enrichment at the plasma membrane, a prerequisite for its signaling activity.[1][2][3] This whitepaper details the discovery and characterization of Deltazinone 1, a novel, high-affinity, and selective small-molecule inhibitor of the KRAS-PDEδ interaction.[1][4] Developed through structure-based design, this compound represents a significant advancement over previous inhibitors, demonstrating reduced cytotoxicity and a strong correlation with the phenotypic effects of PDEδ knockdown in pancreatic cancer cell lines.[1][4] This document provides an in-depth overview of the experimental data, protocols, and signaling pathways associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction: Targeting the KRAS-PDEδ Interaction
The RAS family of small GTPases, particularly KRAS, are critical signaling hubs that regulate cell proliferation, differentiation, and survival. Mutations that lock KRAS in a constitutively active, GTP-bound state are found in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The biological function of KRAS is contingent on its localization to the plasma membrane, which is mediated by post-translational modifications, including farnesylation of its C-terminal CAAX motif.
The trafficking of farnesylated KRAS is not a passive process. The protein PDEδ has been identified as a crucial chaperone, binding to the farnesyl group of KRAS and trafficking it through the cytoplasm to the plasma membrane.[2][3][5] This interaction presents an attractive therapeutic target: by inhibiting the binding of KRAS to PDEδ, it is possible to disrupt KRAS localization and abrogate its downstream oncogenic signaling.
Early efforts in this area led to the discovery of Deltarasin, a first-generation PDEδ inhibitor. While demonstrating the therapeutic potential of targeting the KRAS-PDEδ interaction, Deltarasin was hampered by issues of non-specific cytotoxicity.[1][4] This necessitated the development of a new chemical scaffold with improved selectivity and a more favorable safety profile.
The Discovery of this compound: A New Chemotype
Through a structure-based compound design approach, a novel class of pyrazolopyridazinone-based PDEδ inhibitors was identified.[1][2][4] This effort culminated in the development of this compound, a highly potent and selective inhibitor of the KRAS-PDEδ interaction.[1][4]
Structure-Activity Relationship (SAR)
The development of this compound involved the systematic exploration of the structure-activity relationships within the pyrazolopyridazinone scaffold. Key modifications focused on optimizing interactions within the hydrophobic prenyl-binding pocket of PDEδ. While a detailed SAR is beyond the scope of this document, the pyrazolopyridazinone core of this compound was found to provide a superior backbone for achieving high-affinity binding compared to the benzimidazole core of Deltarasin.
Binding Affinity and Selectivity
This compound binds to the prenyl-binding pocket of PDEδ with high affinity, effectively displacing farnesylated Ras proteins.[1][2][4] The binding affinity of this compound for PDEδ, as determined by competitive fluorescence polarization assays, is in the low nanomolar range, representing a significant improvement over earlier compounds.
Table 1: Comparative Binding Affinities of PDEδ Inhibitors
| Compound | Dissociation Constant (KD) |
| Deltarasin | 38 ± 16 nM |
| This compound | 8 ± 4 nM |
Data compiled from multiple independent experiments.
Mechanism of Action: Disrupting KRAS Localization
This compound functions by competitively inhibiting the interaction between the farnesyl tail of KRAS and the hydrophobic pocket of PDEδ. This disruption prevents PDEδ from chaperoning KRAS to the plasma membrane, leading to the mislocalization of KRAS to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[4][6] This sequestration of KRAS away from its site of action effectively attenuates its downstream signaling cascades.
Experimental Validation
The efficacy of this compound as a PDEδ inhibitor has been validated through a series of rigorous in vitro and cell-based assays.
In Vitro Binding Assays
The binding affinity of this compound to PDEδ was quantified using a competitive fluorescence polarization assay. This assay measures the displacement of a fluorescently labeled farnesyl peptide from the PDEδ binding pocket by the inhibitor.
Experimental Protocol: Competitive Fluorescence Polarization Assay
-
Reagents: Recombinant human PDEδ, fluorescently labeled farnesyl peptide, this compound, assay buffer.
-
Procedure: a. A constant concentration of PDEδ and the fluorescent farnesyl peptide are incubated together. b. Increasing concentrations of this compound are added to the mixture. c. The fluorescence polarization of the solution is measured at each concentration of the inhibitor.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value, which is then used to calculate the dissociation constant (KD).
Cellular Assays
The cellular activity of this compound was assessed by its ability to disrupt the KRAS-PDEδ interaction in living cells and to inhibit the proliferation of KRAS-dependent cancer cell lines.
Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)
FLIM-FRET assays were employed to visualize and quantify the disruption of the KRAS-PDEδ interaction in cells. In this assay, KRAS and PDEδ are fused to fluorescent proteins that form a FRET pair. The interaction between KRAS and PDEδ brings the fluorescent proteins into close proximity, resulting in a FRET signal. Treatment with this compound disrupts this interaction, leading to a reduction in the FRET signal.[4]
Cell Proliferation Assays
The anti-proliferative effects of this compound were evaluated in a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines with varying KRAS dependency.
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (µM) of this compound |
| Panc-Tu-I | KRAS G12D | 8.8 ± 2.4 |
| Capan-1 | KRAS G12V | 10.5 ± 1.5 |
| MIA PaCa-2 | KRAS G12C | 12.1 ± 1.8 |
| BxPC-3 | KRAS wild-type | > 50 |
| PANC-1 | KRAS G12D | 15.2 ± 2.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
The results demonstrate that this compound selectively inhibits the proliferation of KRAS-dependent cancer cells.[4]
Downstream Signaling Effects
By displacing KRAS from the plasma membrane, this compound effectively inhibits the activation of its downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] This leads to a reduction in the phosphorylation of key signaling molecules such as ERK and AKT, ultimately resulting in decreased cell proliferation and the induction of apoptosis in KRAS-mutant cancer cells.
Conclusion and Future Directions
This compound represents a significant milestone in the development of PDEδ inhibitors for the treatment of KRAS-driven cancers. Its high affinity, selectivity, and demonstrated cellular activity make it a valuable tool for further preclinical and clinical investigation.[1][4] Future research will focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and on exploring its potential in combination with other anti-cancer agents. The development of this novel pyrazolopyridazinone scaffold opens new avenues for the design of next-generation PDEδ inhibitors with even greater therapeutic potential. Furthermore, the principles outlined in the discovery of this compound may be applicable to the development of inhibitors for other challenging protein-protein interactions in oncology.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors [scite.ai]
- 2. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Deltazinone 1 Compared to Deltarasin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the in vitro cytotoxicity of two small molecule inhibitors, Deltazinone 1 and Deltarasin. Both compounds target the interaction between KRAS and phosphodiesterase-δ (PDEδ), a critical step for the proper localization and oncogenic signaling of KRAS. However, they exhibit distinct cytotoxicity profiles, with this compound demonstrating a superior selectivity and a more favorable therapeutic window. This document details their comparative cytotoxicity, mechanisms of action, effects on signaling pathways, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity Profile
This compound and Deltarasin have been evaluated across various cancer cell lines, revealing significant differences in their cytotoxic effects. This compound exhibits a graded, dose-dependent inhibition of proliferation specifically in oncogenic KRAS-dependent cell lines.[1] In contrast, Deltarasin, while effective at inhibiting KRAS-dependent cell growth, displays a narrow therapeutic window, inducing abrupt and non-specific cytotoxicity at concentrations above 9 μM in both KRAS-dependent and independent cell lines.[1][2] This "switch-like" response to cell death suggests off-target effects that are not observed with this compound at concentrations up to 24 μM.[1]
| Compound | Cell Lines | KRAS Dependence | Observed Effect | Concentration for Cytotoxicity |
| This compound | Panc-Tu-I, Capan-1, MIA PaCa-2 | Dependent | Graded, dose-dependent growth inhibition and cell death | Cell death observed at 10 μM in Panc-Tu-I cells[1] |
| PANC-1 | Independent | Little to no growth inhibitory effect | No general cytotoxicity observed up to 24 μM[1] | |
| Deltarasin | Panc-Tu-I, Capan-1, MIA PaCa-2 | Dependent | Steep dose-dependent growth inhibition and cell death | 3-5 μM[1] |
| PANC-1, other KRAS-independent lines | Independent | Abrupt cell death | > 9 μM[1] | |
| A549 (KRAS G12S), H358 (KRAS G12C) | Dependent | Dose-dependent inhibition of cell viability (IC50) | 5.29 ± 0.07 μM (A549), 4.21 ± 0.72 μM (H358)[3] |
Mechanism of Action and Selectivity
Both this compound and Deltarasin function by binding to the farnesyl-binding pocket of PDEδ, thereby disrupting its interaction with farnesylated KRAS.[1][4][5][6] This inhibition prevents the shuttling of KRAS to the plasma membrane, a prerequisite for its downstream signaling activities.
The superior selectivity of This compound is a key differentiator. Its anti-proliferative effects show a high correlation with the phenotypic consequences of PDEδ knockdown via shRNA, indicating a more specific on-target activity.[1] Deltarasin , on the other hand, is believed to have unspecific binding to other proteins at higher concentrations, leading to the observed general cytotoxicity.[1]
Impact on Cellular Signaling Pathways
By inhibiting the KRAS-PDEδ interaction, both compounds effectively suppress downstream oncogenic signaling cascades, including the RAF/MEK/ERK and PI3K/AKT pathways.[3][4][5][6][7] This disruption leads to reduced cell proliferation and, in KRAS-dependent cells, apoptosis.
In addition to inhibiting KRAS signaling, Deltarasin has been shown to induce autophagy through the AMPK-mTOR signaling pathway.[4][5] Interestingly, the inhibition of this induced autophagy can enhance the apoptotic effects of Deltarasin.[4][5]
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Deltazinone 1 with PDEδ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Deltazinone 1 to Phosphodiesterase-δ (PDEδ), a critical interaction in the development of targeted cancer therapeutics. This document outlines the quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to support further research and drug development efforts in this area.
Core Findings: Quantitative Binding Affinity
This compound, a pyrazolopyridazinone derivative, has been identified as a highly selective and potent inhibitor of PDEδ.[1][2][3] The binding affinity of this compound to PDEδ has been quantitatively determined using various biophysical techniques, providing a clear understanding of its molecular interaction.
| Compound | Binding Affinity (KD) to PDEδ | Method | Reference |
| This compound | 8 nM | Fluorescence Polarization Competition-Binding Assay | [1] |
| This compound | ~60 nM (in-cell) | Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET) | [2] |
Signaling Pathway Context: The Role of PDEδ in KRas Trafficking
PDEδ functions as a chaperone protein for farnesylated proteins, most notably the oncoprotein KRas.[4][5][6][7] It binds to the farnesyl group of KRas, solubilizing it in the cytoplasm and facilitating its transport to the plasma membrane.[5][7] At the plasma membrane, KRas engages with its downstream effectors, such as RAF/MEK/ERK and PI3K/AKT/mTOR, to drive cell proliferation and survival.[5] Inhibition of the PDEδ-KRas interaction by small molecules like this compound prevents the proper localization of KRas, thereby abrogating its oncogenic signaling.[2][8]
Caption: PDEδ-mediated KRas trafficking and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies employed to quantify the binding affinity of this compound to PDEδ.
Fluorescence Polarization (FP) Competition-Binding Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from its protein target (PDEδ). The change in fluorescence polarization is proportional to the extent of displacement, allowing for the determination of the inhibitor's binding affinity.
Workflow:
Caption: Workflow for a Fluorescence Polarization competition-binding assay.
Detailed Steps:
-
Reagents and Materials:
-
Purified recombinant human PDEδ protein.
-
Fluorescently labeled probe known to bind to the PDEδ prenyl-binding pocket (e.g., a fluorescent analog of Atorvastatin).
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
A fixed concentration of PDEδ and the fluorescent probe are incubated together in the assay buffer to form a complex. This results in a high fluorescence polarization signal.
-
A serial dilution of this compound is then added to the wells containing the PDEδ-probe complex.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured. As the concentration of this compound increases, it displaces the fluorescent probe from PDEδ, leading to a decrease in the polarization signal.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the this compound concentration.
-
The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
The dissociation constant (KD) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and KD of the fluorescent probe.
-
Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)
FLIM-FRET is a powerful technique to measure protein-protein interactions within living cells. In this context, it was used to determine the in-cell binding affinity of this compound to PDEδ by measuring the disruption of the interaction between a fluorescently tagged Ras protein and PDEδ.[2]
Workflow:
Caption: Workflow for in-cell FLIM-FRET binding assay.
Detailed Steps:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., Madin-Darby canine kidney - MDCK cells) is cultured under standard conditions.
-
Cells are co-transfected with plasmids encoding a FRET donor-acceptor pair. In this case, Rheb (a farnesylated Ras family protein) is fused to a yellow fluorescent protein (mCitrine-Rheb) as the donor, and PDEδ is fused to a red fluorescent protein (mCherry-PDEδ) as the acceptor.[2]
-
-
Inhibitor Treatment:
-
Transfected cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
-
FLIM Data Acquisition:
-
The cells are imaged using a fluorescence lifetime imaging microscope.
-
The fluorescence lifetime of the donor (mCitrine-Rheb) is measured in the presence and absence of the acceptor (mCherry-PDEδ) and at different concentrations of this compound.
-
-
Data Analysis:
-
In the absence of the inhibitor, the interaction between mCitrine-Rheb and mCherry-PDEδ brings the donor and acceptor into close proximity, resulting in FRET and a decrease in the donor's fluorescence lifetime.
-
As the concentration of this compound increases, it displaces mCitrine-Rheb from mCherry-PDEδ, leading to a decrease in FRET and an increase in the donor's fluorescence lifetime.
-
By fitting the dose-dependent changes in the donor's fluorescence lifetime to a binding model, the in-cell dissociation constant (KD) of this compound for PDEδ can be determined.[2]
-
Conclusion
The quantitative data and detailed methodologies presented in this guide underscore the high-affinity binding of this compound to PDEδ. This interaction disrupts the crucial PDEδ-KRas signaling axis, providing a compelling rationale for the continued development of this compound and similar compounds as targeted therapies for KRas-driven cancers. The experimental protocols outlined herein offer a robust framework for researchers to further investigate the molecular pharmacology of PDEδ inhibitors.
References
- 1. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Semantic Scholar [semanticscholar.org]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Deltazinone 1: A Technical Guide to its Impact on K-Ras Localization and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncogenic mutations in the K-Ras protein are a major driver of numerous cancers, yet direct inhibition of K-Ras has proven to be a formidable challenge. A promising therapeutic strategy involves targeting the cellular machinery responsible for K-Ras trafficking and localization to the plasma membrane, a prerequisite for its signaling activity. This technical guide provides an in-depth overview of Deltazinone 1, a small molecule inhibitor of the K-Ras-PDEδ interaction. By disrupting this crucial protein-protein interaction, this compound effectively mislocalizes K-Ras from the plasma membrane, leading to the attenuation of downstream oncogenic signaling pathways and the inhibition of cancer cell proliferation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed protocols for key experimental validations, and visualizes the underlying biological processes.
Mechanism of Action: Disrupting K-Ras Trafficking
K-Ras requires a series of post-translational modifications, including farnesylation, to anchor to cellular membranes. The prenyl-binding protein PDEδ acts as a chaperone, binding to the farnesylated tail of K-Ras and facilitating its transport through the cytoplasm to the plasma membrane. This compound is a potent and selective inhibitor that binds to the hydrophobic prenyl-binding pocket of PDEδ.[1][2] This competitive binding prevents PDEδ from associating with farnesylated K-Ras, thereby disrupting its trafficking to the plasma membrane.[1][3] Consequently, K-Ras is sequestered on endomembranes, effectively preventing it from engaging with its downstream effectors and initiating oncogenic signaling cascades.[3][4]
Figure 1. Mechanism of this compound Action.
Quantitative Data
Binding Affinity and Cellular Potency
This compound demonstrates high-affinity binding to PDEδ and potent anti-proliferative effects in K-Ras-dependent cancer cell lines.
| Parameter | Value | Assay | Reference |
| PDEδ Binding Affinity (KD) | 8 ± 4 nM | In vitro Competitive Fluorescence Polarization | [5][6] |
| In-cell PDEδ Binding Affinity (KD) | ~60 nM | FLIM-FRET | [1][3] |
| IC50 (Panc-Tu-I) | Dose-dependent cell death at >3 µM | Real-Time Cell Analysis (RTCA) | [1] |
| IC50 (MIA PaCa-2) | Dose-dependent cell death after ~40h | Real-Time Cell Analysis (RTCA) | [1] |
| IC50 (Capan-1) | Strong growth inhibition up to 24 µM | Real-Time Cell Analysis (RTCA) | [1] |
Inhibition of Downstream Signaling
Treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors in the K-Ras signaling pathway.
| Cell Line | Treatment | Target Protein | Effect | Assay | Reference |
| Panc-Tu-I | 20 µM this compound (1h) | p-S6 Ribosomal Protein (S6P) | Reduced phosphorylation | Western Blot | [1][7] |
| Panc-Tu-I | 20 µM this compound (43h) | p-Erk | Reduced EGF-induced phosphorylation | Western Blot | [1][7] |
Experimental Protocols
Immunofluorescence Staining for K-Ras Localization
This protocol details the visualization of K-Ras localization within cells to assess the mislocalization effect of this compound.
Materials:
-
Pancreatic cancer cells (e.g., Panc-Tu-I)
-
Glass coverslips
-
12-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-K-Ras antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed pancreatic cancer cells onto glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle control (DMSO) for the indicated time (e.g., 24-48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-K-Ras antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantification of K-Ras Mislocalization:
-
Acquire images using a confocal microscope.
-
Use ImageJ or similar software to quantify the fluorescence intensity at the plasma membrane versus the cytoplasm.
-
Draw a line profile across individual cells, perpendicular to the plasma membrane.
-
Measure the peak fluorescence intensity at the plasma membrane and the average intensity in the cytoplasm.
-
Calculate the ratio of plasma membrane to cytoplasmic fluorescence for both treated and control cells to determine the extent of mislocalization.[8][9]
Figure 2. Immunofluorescence Workflow.
Co-Immunoprecipitation (Co-IP) for K-Ras-PDEδ Interaction
This protocol is designed to assess the disruption of the K-Ras-PDEδ interaction by this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody: anti-PDEδ antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western Blot: anti-K-Ras and anti-PDEδ
Procedure:
-
Culture and treat cells with this compound or vehicle control as described in the immunofluorescence protocol.
-
Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-PDEδ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with Wash Buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western Blot using anti-K-Ras and anti-PDEδ antibodies. A reduced amount of co-immunoprecipitated K-Ras in the this compound-treated sample indicates disruption of the interaction.[5][6][10]
Western Blot for K-Ras Downstream Signaling
This protocol allows for the quantitative analysis of the phosphorylation status of key proteins in the K-Ras signaling pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6P, anti-S6P
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with this compound as described previously. For signaling pathway analysis, serum-starve cells overnight before treatment and stimulate with a growth factor (e.g., EGF) for a short period before lysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK).
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and calculate the ratio of phosphorylated protein to total protein.[7][11][12]
Figure 3. Western Blot Workflow.
Conclusion
This compound represents a promising class of indirect K-Ras inhibitors that function by disrupting the crucial interaction between K-Ras and its trafficking chaperone, PDEδ. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data on its binding affinity and cellular efficacy. The detailed experimental protocols for immunofluorescence, co-immunoprecipitation, and western blotting offer a practical framework for researchers to investigate and validate the effects of this compound and similar compounds on K-Ras localization and signaling. The continued exploration of PDEδ inhibitors like this compound holds significant potential for the development of novel therapeutics for K-Ras-driven cancers.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced method for computing of a plasma membrane affinity for peripherall proteins [kfrserver.natur.cuni.cz]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Based Design of Pyrazolopyridazinones as Potent PDEδ Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the structure-based design, quantitative analysis, and experimental validation of pyrazolopyridazinones, a novel class of inhibitors targeting the prenyl-binding protein phosphodiesterase-δ (PDEδ). By disrupting the crucial interaction between PDEδ and oncogenic KRas, these compounds offer a promising alternative therapeutic strategy for KRas-dependent cancers.
Introduction: Targeting KRas Trafficking
Oncogenic mutations in Ras proteins, particularly KRas, are drivers in over 30% of human cancers, including a majority of pancreatic, colorectal, and lung tumors.[1] Despite its prevalence, KRas has been a notoriously difficult protein to inhibit directly. An alternative strategy involves targeting the cellular machinery responsible for its localization and signaling.[1]
KRas requires post-translational modification by farnesylation to anchor to the plasma membrane, a prerequisite for its signaling activity.[2] The protein PDEδ acts as a cytosolic chaperone, binding to the farnesylated tail of KRas and facilitating its transport through the cytoplasm to the cell membrane.[2][3] By inhibiting the KRas-PDEδ interaction, it is possible to disrupt KRas localization, leading to its mislocalization to endomembranes and subsequent attenuation of oncogenic signaling.[1][4] Early inhibitors, such as the benzimidazole-based Deltarasin, validated this approach but highlighted the need for new chemotypes with improved selectivity and lower cytotoxicity.[4][5] This led to the structure-based design of pyrazolopyridazinones, a novel and highly selective scaffold for PDEδ inhibition.[4]
The KRas-PDEδ Signaling Pathway and Point of Inhibition
PDEδ acts as a solubilizing factor for farnesylated KRas. It sequesters the lipid-modified protein in its hydrophobic pocket, preventing non-specific interactions with endomembranes and enabling efficient diffusion to the plasma membrane. There, the release factor Arl2/3 mediates the release of KRas, allowing it to engage with downstream effectors like RAF and PI3K. Pyrazolopyridazinone inhibitors act by competitively occupying the farnesyl-binding pocket of PDEδ, thereby preventing the uptake of KRas and disrupting the entire trafficking cycle.
Caption: The KRas-PDEδ signaling pathway and the mechanism of pyrazolopyridazinone inhibition.
Structure-Based Design Workflow
The development of pyrazolopyridazinones followed a rational, structure-guided approach. This workflow leverages crystallographic data to design novel molecules with high affinity and specificity for the target protein's binding site.
Caption: A generalized workflow for the structure-based drug design of PDEδ inhibitors.
Quantitative Data Summary
The structure-based design effort led to the identification of Deltazinone 1, a potent pyrazolopyridazinone inhibitor. The binding affinities and crystallographic data provide a quantitative basis for understanding its interaction with PDEδ.
Table 1: Binding Affinities of Key PDEδ Inhibitors
Binding affinities were determined by competitive fluorescence polarization assays.[4]
| Compound | Chemotype | KD (nM) |
| Deltarasin (1a) | Benzimidazole | 25 ± 5 |
| Allyl analogue (1b) | Benzimidazole | 19 ± 2 |
| Pyrazolopyridazinone (2a) | Pyrazolopyridazinone | 260 ± 30 |
| This compound (2k) | Pyrazolopyridazinone | 17 ± 5 |
Table 2: Crystallographic Data for Inhibitor-PDEδ Complexes
Crystal structures were solved to elucidate the binding mode of the inhibitors within the PDEδ pocket.[4]
| Ligand | PDB Code | Resolution (Å) | Key Interactions Observed |
| Allyl analogue (1b) | 4JVB | 1.75 | Hydrogen bonds with Tyr149 and Arg61 |
| Pyrazolopyridazinone (2a) | 5E80 | 2.60 | Hydrogen bonds with Tyr149 and Arg61, similar to 1b |
Structural Insights and Structure-Activity Relationships (SAR)
Analysis of the co-crystal structures of inhibitors bound to PDEδ was critical for optimization. The structures revealed that the pyrazolopyridazinone scaffold occupies the same hydrophobic pocket as the earlier benzimidazole series.[4] Key hydrogen bond interactions with the side chains of residues Tyr149 and Arg61 anchor the molecule in the pocket. Molecular modeling of the optimized compound, this compound, predicted an additional hydrogen bond with Gln78, potentially explaining its enhanced affinity.[4]
Caption: Logical relationships in the SAR optimization of pyrazolopyridazinone inhibitors.
Experimental Protocols
Competitive Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of a test compound by assessing its ability to displace a fluorescently labeled probe from the target protein.
-
Reagents: Purified recombinant PDEδ protein, a high-affinity fluorescently labeled tracer (e.g., FITC-labeled probe), assay buffer (e.g., PBS).
-
Procedure: a. Prepare a series of dilutions of the unlabeled test compound (e.g., this compound). b. In a microplate, mix a constant concentration of PDEδ protein and the fluorescent tracer. c. Add the varying concentrations of the test compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization). d. Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 30°C) to reach equilibrium.[6] e. Measure fluorescence polarization and intensity using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation, 528 nm emission).[6]
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the inhibitor. Fit the data to a competitive binding model to calculate the IC50, which can then be converted to a dissociation constant (KD) using the Cheng-Prusoff equation.
Protein Crystallography
This method provides high-resolution structural information about the inhibitor bound to its target.
-
Protein Preparation: Express and purify recombinant human PDEδ to high homogeneity.
-
Complex Formation: Incubate the purified PDEδ with a molar excess of the pyrazolopyridazinone inhibitor to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of the protein-inhibitor complex.
-
Data Collection: Expose the obtained crystals to a high-intensity X-ray source (e.g., a synchrotron). Collect diffraction data using a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement with a known PDEδ structure as a model. Build the inhibitor into the observed electron density and refine the model to achieve high-quality statistics (e.g., R-work, R-free) and a final resolution (e.g., 1.75 Å).[4]
Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)
This cellular imaging technique is used to confirm the disruption of the KRas-PDEδ interaction inside living cells.[4]
-
Cell Preparation: Co-transfect cells (e.g., HEK cells) with plasmids encoding KRas fused to a donor fluorophore (e.g., mGFP) and PDEδ fused to an acceptor fluorophore (e.g., mCherry).[4][7]
-
Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with the pyrazolopyridazinone inhibitor (e.g., 5 µM this compound) or a vehicle control (e.g., DMSO).[7]
-
Imaging: Acquire fluorescence lifetime images of the donor fluorophore using a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) hardware.
-
Data Analysis: A close interaction (<10 nm) between the donor (KRas) and acceptor (PDEδ) results in FRET, which causes a measurable decrease in the donor's fluorescence lifetime. By treating with an inhibitor, the interaction is disrupted, FRET is reduced, and the donor's fluorescence lifetime increases. Analyze the lifetime data to quantify the fraction of interacting proteins in control versus inhibitor-treated cells. An increase in the fluorescence lifetime upon inhibitor treatment indicates successful target engagement in the cellular context.[4]
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of pyrazolopyridazinones as PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preliminary Toxicology Screening of Deltazinone 1: A Technical Guide
Disclaimer: Deltazinone 1 is a hypothetical compound. The data and experimental protocols presented in this document are for illustrative purposes only and are based on established methodologies for preclinical toxicology screening.
This technical guide provides a comprehensive overview of the preliminary toxicology screening of the novel therapeutic candidate, this compound. The following sections detail the in vitro and in vivo studies conducted to assess its initial safety profile, including methodologies, data summaries, and key mechanistic insights. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary of Toxicological Findings
A battery of initial safety and toxicity assays was performed to characterize this compound. The compound exhibited a moderate acute oral toxicity profile in rodents. In vitro cytotoxicity assays indicated dose-dependent effects on cell viability across multiple human cell lines. No mutagenic potential was identified in the bacterial reverse mutation assay (Ames test). A moderate inhibitory effect was observed in the hERG assay, warranting further investigation for potential cardiotoxicity.
Quantitative Data Summary
The quantitative results from the preliminary toxicology screening of this compound are summarized in the tables below.
Table 1: Acute Oral Toxicity of this compound in Rodents
| Species | Guideline | Sex | LD50 (mg/kg) | 95% Confidence Interval | GHS Category |
| Rat | OECD 425[1][2] | Female | 750 | 550 - 1750 | 4 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Table 2: In Vitro Cytotoxicity of this compound (48-hour exposure)
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 42.5 |
| HEK293 | Human Embryonic Kidney | MTT | 68.1 |
| A549 | Human Lung Carcinoma | MTT | 55.9 |
IC50: Half-maximal inhibitory concentration
Table 3: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)
| S. typhimurium Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |
| TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | Non-mutagenic |
| TA1535 | Negative | Negative | Non-mutagenic |
| TA1537 | Negative | Negative | Non-mutagenic |
S9: Rat liver homogenate for metabolic activation
Table 4: In Vitro hERG Potassium Channel Inhibition
| Assay Platform | Cell Line | IC50 (µM) |
| Automated Patch Clamp[3][4] | HEK293 (hERG-expressing) | 15.2 |
Detailed Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below.
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cellular mitochondrial dehydrogenases.[5]
-
Cell Plating: HepG2, HEK293, and A549 cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The medium was removed from the wells and 100 µL of the respective compound dilutions were added. Wells containing untreated cells and vehicle control (0.5% DMSO) were included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS was added to each well.[6][7] The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: After the incubation, 100 µL of solubilization solution (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[7] The plate was left overnight in the incubator.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value was determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
The Ames test was conducted to assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9][10]
-
Strain Preparation: Cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537 were grown overnight in nutrient broth.
-
Metabolic Activation: The assay was performed both with and without the addition of a rat liver S9 fraction to account for the metabolic activation of potential mutagens.[11]
-
Plate Incorporation Method: 100 µL of the bacterial culture, 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates), and 50 µL of various concentrations of this compound were added to 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Plating and Incubation: The mixture was poured onto minimal glucose agar plates and allowed to solidify. The plates were incubated at 37°C for 48 hours.[8]
-
Colony Counting: The number of revertant colonies (his+) on each plate was counted.
-
Data Analysis: A compound is considered mutagenic if a dose-responsive increase in the number of revertant colonies is observed, typically at least a two-fold increase over the background (negative control) count.
This assay evaluates the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.[3][12]
-
Cell Preparation: HEK293 cells stably expressing the hERG channel were cultured and harvested for the assay.
-
Electrophysiology: Whole-cell patch clamp recordings were performed using an automated, high-throughput platform (e.g., QPatch or SyncroPatch).[4]
-
Voltage Protocol: A specific voltage protocol was applied to the cells to elicit the characteristic hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[13]
-
Compound Application: Cells were first stabilized in an extracellular solution. Subsequently, increasing concentrations of this compound (typically ranging from 0.1 µM to 30 µM) were sequentially perfused over the cells.
-
Data Acquisition: The hERG tail current was measured before and after the application of the test compound. A known hERG inhibitor (e.g., E-4031) was used as a positive control.
-
Data Analysis: The percentage of hERG current inhibition was calculated for each concentration. The IC50 value was determined by fitting the concentration-response data to a logistic equation.
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes and relationships relevant to the toxicological screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Deltazinone 1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
Deltazinone 1 is a potent and selective inhibitor of the prenyl-binding protein phosphodiesterase delta (PDEδ), a critical regulator of KRAS localization and signaling. By disrupting the KRAS-PDEδ interaction, this compound presents a promising therapeutic strategy for KRAS-dependent cancers. However, the clinical translation of this compound has been hindered by its poor metabolic stability, rendering it unsuitable for in vivo applications.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound and its derivatives, with a focus on the available preclinical data. We detail the experimental protocols for key assays used to characterize these compounds and present a visualization of the underlying signaling pathway and a general workflow for pharmacokinetic assessment. This document is intended to serve as a resource for researchers in the field of oncology and drug discovery, providing insights into the challenges and opportunities in the development of PDEδ inhibitors.
Introduction
Oncogenic mutations in the KRAS gene are prevalent in a significant portion of human cancers, yet KRAS has remained a challenging therapeutic target.[2] An alternative approach to directly targeting KRAS is to inhibit its interaction with proteins that are essential for its function. One such protein is phosphodiesterase delta (PDEδ), which acts as a chaperone for farnesylated KRAS, facilitating its transport to the plasma membrane where it initiates downstream signaling cascades.[3]
This compound has been identified as a highly selective small molecule inhibitor that binds to the prenyl-binding pocket of PDEδ, thereby preventing its interaction with KRAS.[4][5] In vitro studies have demonstrated that this compound can inhibit the proliferation of KRAS-dependent cancer cell lines.[1][6] Despite its promising preclinical activity, the development of this compound has been hampered by its rapid metabolism in vivo.[1][2] This has led to efforts to develop derivatives of this compound with improved pharmacokinetic profiles.
This guide summarizes the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound and its derivatives, provides detailed experimental methodologies for their characterization, and visualizes the key biological pathways and experimental workflows.
Pharmacokinetics and Bioavailability
This compound
Pharmacokinetic studies have revealed that this compound is rapidly metabolized in mice, leading to poor in vivo efficacy.[1][2] This metabolic instability is a major obstacle to its clinical development.[2] Specific quantitative data on the half-life, clearance, volume of distribution, and oral bioavailability of this compound are not extensively reported in the available literature.
This compound Derivatives
To address the metabolic instability of this compound, research has focused on the development of derivatives with improved pharmacokinetic properties. One such derivative, a spiro-cyclic inhibitor designated as compound 36l , has shown promising results.[2]
Table 1: Pharmacokinetic Parameters of Compound 36l in Mice
| Parameter | Value | Species | Administration Route |
| Cmax | 15.50 µg/mL | ICR Mice | Intraperitoneal |
| AUC(0-t) | 59.23 h·µg/mL | ICR Mice | Intraperitoneal |
Data sourced from a study on novel spiro-cyclic PDEδ inhibitors.[2]
These findings suggest that structural modifications to the this compound scaffold can lead to derivatives with more favorable pharmacokinetic profiles, warranting further investigation for in vivo anti-tumor activity.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a small molecule inhibitor in a mouse model.
-
Animal Models: Utilize male ICR mice (or other appropriate strain), typically 6-8 weeks old.[7]
-
Compound Formulation: Dissolve the test compound in a suitable vehicle, such as a solution of saline containing 1% DMSO and 0.05% carboxymethylcellulose sodium (CMC-Na).[2]
-
Administration: Administer the compound to the mice via the desired route (e.g., intraperitoneal or oral gavage) at a specific dose (e.g., 100 mg/kg).[2]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, and 8 hours) into micro-tubes containing an anticoagulant like heparin.[2][7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability, using appropriate software.
FLIM-FRET Assay for KRAS-PDEδ Interaction
Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) is a powerful technique to measure protein-protein interactions in living cells.[8][9]
-
Cell Line and Transfection: Use a suitable cell line, such as Madin-Darby canine kidney (MDCK) cells. Co-transfect the cells with plasmids encoding a donor fluorophore-tagged protein (e.g., mCitrine-Rheb) and an acceptor fluorophore-tagged protein (e.g., mCherry-PDEδ).[1]
-
Cell Culture and Treatment: Culture the transfected cells under standard conditions. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control.
-
FLIM-FRET Imaging: Acquire fluorescence lifetime images using a confocal microscope equipped with a FLIM system. The fluorescence lifetime of the donor (mCitrine) is measured.
-
Data Analysis: Analyze the FLIM data to determine the FRET efficiency. A decrease in the donor's fluorescence lifetime indicates FRET, signifying a close proximity between the donor and acceptor proteins (i.e., an interaction). The inhibitory effect of the compound is quantified by the reduction in FRET efficiency.
Real-Time Cell Proliferation Assay (RTCA)
The xCELLigence Real-Time Cell Analysis (RTCA) system monitors cellular events such as proliferation in real-time without the use of labels.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., Panc-Tu-I, MIA PaCa-2) into the wells of an E-Plate at a predetermined density (e.g., 3,000 cells/well).[12]
-
Baseline Measurement: Allow the cells to attach and grow for approximately 24 hours, monitoring the cell index (a measure of cell number and adhesion) in real-time.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound).
-
Real-Time Monitoring: Continue to monitor the cell index in real-time for an extended period (e.g., up to 72 hours).[10]
-
Data Analysis: Analyze the cell index curves to determine the effect of the compound on cell proliferation. A decrease in the cell index indicates an anti-proliferative effect.
Western Blot for Downstream Signaling
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK and S6 Ribosomal Protein (S6P).[13][14]
-
Cell Culture and Treatment: Culture cancer cells and treat them with the inhibitor for a specified time. Stimulate the cells with a growth factor like EGF to induce signaling.[1]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-S6P) and total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Signaling Pathway
Caption: KRAS Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: General Workflow for Preclinical Pharmacokinetic and Pharmacodynamic Assessment.
Conclusion
This compound holds promise as a selective inhibitor of the KRAS-PDEδ interaction for the treatment of KRAS-driven cancers. However, its significant metabolic instability has necessitated the development of derivatives with improved pharmacokinetic profiles. The spiro-cyclic derivative, compound 36l, demonstrates that structural modifications can lead to enhanced in vivo properties. Future research should focus on a comprehensive characterization of the pharmacokinetic and pharmacodynamic properties of novel this compound derivatives to identify candidates with the potential for clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these promising anti-cancer agents.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 5. Identification of pyrazolopyridazinones as PDEδ inhibitors [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLIM-FRET Protein-Protein Interaction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Real-time cell proliferation assay (RTCA) [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Deltazinone 1 in K-Ras Nanoclustering-FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the K-Ras protein are prevalent in many cancers, making it a critical target for therapeutic development. K-Ras function is contingent on its precise localization to the plasma membrane and its organization into nanoscale clusters, termed nanoclusters. These nanoclusters are dynamic signaling hubs that facilitate interactions with downstream effector proteins. Disruption of K-Ras nanoclustering presents a promising strategy for inhibiting its oncogenic signaling.
Deltazinone 1 is a small molecule inhibitor that targets phosphodiesterase-δ (PDEδ), a protein that acts as a chaperone for farnesylated K-Ras, facilitating its transport to the plasma membrane.[1][2] By binding to the prenyl-binding pocket of PDEδ, this compound competitively inhibits the interaction between PDEδ and K-Ras, leading to the mislocalization of K-Ras and a subsequent reduction in its signaling activity.[1][3]
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions and conformational changes in living cells. In the context of K-Ras, FRET-based assays can be employed to monitor the proximity of K-Ras molecules on the plasma membrane, providing a quantitative measure of nanoclustering.[4][5][6] This protocol details the use of this compound in a K-Ras nanoclustering-FRET assay to assess its efficacy in disrupting K-Ras organization.
Principle of the K-Ras Nanoclustering-FRET Assay
This assay utilizes K-Ras proteins tagged with a FRET donor and acceptor pair of fluorescent proteins (e.g., mGFP as the donor and mCherry as the acceptor). When these tagged K-Ras proteins are in close proximity within a nanocluster (typically <10 nm), excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore, leading to acceptor emission. The efficiency of this energy transfer (FRET efficiency) is directly proportional to the extent of K-Ras nanoclustering.[4][5] Treatment with an effective inhibitor like this compound will disrupt these nanoclusters, leading to a decrease in FRET efficiency. This change can be quantified using techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) or sensitized emission FRET imaging.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in relevant cellular assays.
Table 1: In Vitro Binding Affinity and Cellular Activity of PDEδ Inhibitors
| Compound | Target | Assay Type | KD (nM) | IC50 (µM) in Panc-Tu-I cells | Reference |
| This compound | PDEδ | Fluorescence Polarization | 58 ± 17 | Not explicitly stated, but growth inhibition observed at sub-µM concentrations | [3] |
| Deltarasin | PDEδ | Fluorescence Polarization | 66 ± 5 | ~5 | [3] |
Table 2: Growth Inhibition of this compound in Pancreatic Cancer Cell Lines
| Cell Line | K-Ras Status | Effect of this compound (up to 24 µM) | Reference |
| Panc-Tu-I | Oncogenic K-Ras dependent | Dose-dependent growth inhibition and cell death | [1][7] |
| Capan-1 | Oncogenic K-Ras dependent | Strong growth inhibition, but not cell death | [1][7] |
| MIA PaCa-2 | Oncogenic K-Ras dependent | Dose-dependent growth inhibition and cell death | [7] |
| PANC-1 | Oncogenic K-Ras, but independent | Minor growth inhibitory effects | [1] |
| BxPC-3 | K-Ras wild-type | Little to no growth inhibitory effect | [1] |
Signaling Pathways and Experimental Workflow
K-Ras Signaling and PDEδ-mediated Trafficking
Caption: K-Ras trafficking to the plasma membrane and subsequent signaling.
Experimental Workflow for K-Ras Nanoclustering-FRET Assay
Caption: Workflow for the this compound K-Ras nanoclustering-FRET assay.
Logical Relationship of this compound Action
Caption: Mechanism of action of this compound leading to FRET signal change.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human embryonic kidney (HEK293) cells for initial assay development or a K-Ras dependent cancer cell line such as Panc-Tu-I.
-
Plasmids: Mammalian expression vectors for K-Ras tagged with a suitable FRET pair. Commonly used pairs include mGFP (donor) and mCherry (acceptor), or mClover and mRuby2 for a higher Förster radius.[8][9][10] Plasmids expressing mGFP-K-RasG12V and mCherry-K-RasG12V are recommended.
-
Transfection Reagent: A high-efficiency, low-toxicity transfection reagent (e.g., Lipofectamine 3000).
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Dishes: Glass-bottom dishes suitable for high-resolution microscopy.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Protocol
1. Cell Culture and Seeding a. Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2. b. The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
2. Transfection a. On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. b. Co-transfect the cells with the mGFP-K-Ras and mCherry-K-Ras plasmids. A 1:1 ratio of donor to acceptor plasmid is a good starting point. c. Incubate the cells with the transfection complexes for the recommended time, then replace the medium with fresh, complete culture medium. d. Incubate the cells for 24-48 hours to allow for sufficient expression of the fluorescently tagged K-Ras proteins.
3. This compound Treatment a. Prepare working solutions of this compound in complete culture medium from the 10 mM DMSO stock. A dose-response experiment is recommended, with concentrations ranging from 1 µM to 25 µM.[7] b. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. c. Aspirate the medium from the cells and add the medium containing this compound or the vehicle control. d. Incubate the cells for a desired period. For effects on downstream signaling, incubation times as short as 1 hour have been used.[1] For observing changes in cell growth and localization, longer incubation times (e.g., 13-24 hours) may be necessary.[7]
4. FRET Imaging (using FLIM) a. Prior to imaging, replace the medium with a suitable imaging buffer (e.g., phenol red-free DMEM). b. Use a confocal microscope equipped with a FLIM system. c. Excite the mGFP donor fluorophore using a pulsed laser (e.g., 488 nm). d. Collect the fluorescence emission through a bandpass filter appropriate for mGFP. e. Acquire fluorescence lifetime images for a sufficient number of cells in both the control and this compound-treated groups. For each cell, select a region of interest (ROI) at the plasma membrane for analysis.
5. Data Analysis a. Analyze the FLIM data to determine the fluorescence lifetime of the mGFP donor in the presence and absence of the mCherry acceptor. b. In cells expressing only the mGFP-K-Ras (donor-only control), measure the unquenched donor lifetime (τD). c. In cells co-expressing both mGFP-K-Ras and mCherry-K-Ras, measure the quenched donor lifetime (τDA) in the presence of FRET. d. Calculate the FRET efficiency (E) for each cell using the following formula: E = 1 - (τDA / τD) e. Compare the average FRET efficiency between the vehicle-treated and this compound-treated cells. A statistically significant decrease in FRET efficiency in the treated cells indicates disruption of K-Ras nanoclustering.
Conclusion
This protocol provides a framework for utilizing this compound in a K-Ras nanoclustering-FRET assay. By quantifying the disruption of K-Ras nanoclusters, researchers can effectively evaluate the cellular efficacy of this compound and other potential PDEδ inhibitors. This assay is a valuable tool in the preclinical development of novel therapeutics targeting K-Ras-driven cancers. Further validation of the FRET results can be achieved by assessing the impact of this compound on downstream signaling pathways, such as the phosphorylation of ERK and AKT.[1]
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. FLIM-FRET Analysis of Ras Nanoclustering and Membrane-Anchorage | Springer Nature Experiments [experiments.springernature.com]
- 5. research.abo.fi [research.abo.fi]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Deltazinone 1 in Studying the KRAS-PDEδ Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the KRAS gene are prevalent in a significant percentage of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The KRAS protein, a small GTPase, functions as a molecular switch in signaling pathways that control cell proliferation, differentiation, and survival. Its activity is contingent on its localization to the plasma membrane, a process facilitated by the prenyl-binding protein PDEδ (Phosphodiesterase 6δ). PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and enabling its transport through the cytoplasm to the cell membrane.
The interaction between KRAS and PDEδ has emerged as a compelling therapeutic target. Inhibiting this interaction prevents the proper localization of KRAS, thereby abrogating its downstream oncogenic signaling. Deltazinone 1 is a potent and selective small-molecule inhibitor of the KRAS-PDEδ interaction.[1] It belongs to a novel class of pyrazolopyridazinone-based inhibitors that bind with high affinity to the farnesyl-binding pocket of PDEδ, competitively displacing farnesylated KRAS.[2] Notably, this compound has demonstrated greater specificity and reduced cytotoxicity compared to earlier generation inhibitors like Deltarasin.[3]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the KRAS-PDEδ interaction and its downstream consequences in cancer cells. Detailed protocols for key experimental assays are provided to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action
This compound directly targets the hydrophobic prenyl-binding pocket of PDEδ. By occupying this pocket, it prevents the binding of the farnesyl group of KRAS, leading to the disruption of the KRAS-PDEδ complex. This inhibition has two major consequences:
-
Mislocalization of KRAS: Unable to bind to its PDEδ chaperone, KRAS can no longer be efficiently trafficked to the plasma membrane and instead accumulates on endomembranes.
-
Inhibition of Downstream Signaling: The mislocalization of KRAS prevents its interaction with downstream effectors at the plasma membrane, leading to the suppression of oncogenic signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
This mechanism of action makes this compound a valuable chemical probe for studying the biological roles of the KRAS-PDEδ interaction and for validating PDEδ as a therapeutic target in KRAS-driven cancers.
Quantitative Data Summary
The following table summarizes the binding affinity and cellular potency of this compound and a related, first-generation inhibitor, Deltarasin. This data highlights the high affinity of this compound for PDEδ and its efficacy in KRAS-dependent cancer cell lines.
| Compound | Target | Assay Type | Kd (nM) | Cell Line | IC50 (µM) | Reference |
| This compound | PDEδ | Fluorescence Polarization | 8 ± 4 | Panc-Tu-I | ~10 | [2][4] |
| PDEδ | In-cell FLIM-FRET | 58 ± 17 | MIA PaCa-2 | >3 (growth inhibition) | [2] | |
| Capan-1 | >3 (growth inhibition) | [5] | ||||
| Deltarasin | PDEδ | Fluorescence Polarization | 38 ± 16 | A549 | 5.29 ± 0.07 | [4][6] |
| PDEδ | In-cell FLIM-FRET | 66 ± 5 | H358 | 4.21 ± 0.72 | [2][6] |
Signaling Pathways and Experimental Workflow Diagrams
KRAS-PDEδ Signaling Pathway and Inhibition by this compound
Caption: KRAS-PDEδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing the effects of this compound.
Experimental Protocols
Fluorescence Lifetime Imaging Microscopy (FLIM-FRET) for KRAS-PDEδ Interaction
This protocol is for measuring the direct interaction between KRAS and PDEδ in live cells and assessing the inhibitory effect of this compound.
Materials:
-
Mammalian cell line (e.g., MDCK or HEK293T)
-
Expression plasmids: mCitrine-KRAS (or another fluorescent protein-tagged KRAS) and mCherry-PDEδ
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Glass-bottom dishes
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC)
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfect the cells with mCitrine-KRAS and mCherry-PDEδ plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium. A typical concentration range to test is 0.1 to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the dishes with the medium containing this compound or DMSO.
-
Incubate for a desired period, typically 1 to 24 hours.
-
-
FLIM-FRET Imaging:
-
Turn on the confocal microscope and FLIM system and allow them to warm up.
-
Place the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
Identify cells co-expressing both fluorescently tagged proteins.
-
Excite the donor fluorophore (mCitrine) with a pulsed laser (e.g., 490 nm).
-
Collect the fluorescence emission from the donor fluorophore.
-
Record the fluorescence lifetime of the donor in the presence and absence of the acceptor (mCherry-PDEδ) for each condition (untreated, DMSO control, and this compound concentrations).
-
-
Data Analysis:
-
Analyze the fluorescence lifetime decay curves using appropriate software (e.g., SymPhoTime).
-
A decrease in the donor's fluorescence lifetime indicates FRET, signifying a close proximity between KRAS and PDEδ.
-
An increase in the donor's fluorescence lifetime upon treatment with this compound indicates a disruption of the KRAS-PDEδ interaction.
-
Quantify the FRET efficiency or the change in fluorescence lifetime as a function of this compound concentration to determine the in-cell IC50.
-
Impedance-Based Real-Time Cell Viability Assay
This assay monitors the effect of this compound on the proliferation and viability of adherent cancer cells in real-time.
Materials:
-
KRAS-dependent (e.g., Panc-Tu-I, MIA PaCa-2) and KRAS-independent (e.g., PANC-1) pancreatic cancer cell lines.
-
Real-time cell analysis system (e.g., xCELLigence) and corresponding E-Plates.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
Procedure:
-
Background Measurement:
-
Add 100 µL of cell culture medium to each well of an E-Plate.
-
Place the E-Plate in the real-time cell analyzer and record the background impedance.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed an appropriate number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium into each well of the E-Plate.
-
Allow the cells to adhere and proliferate for 12-24 hours, monitoring the cell index until it reaches a desired value (e.g., 1.0-1.5).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Place the E-Plate back into the analyzer and continue to monitor the cell index in real-time for 48-96 hours.
-
-
Data Analysis:
-
The software accompanying the instrument will generate proliferation curves (Cell Index vs. Time).
-
Normalize the cell index at the time of compound addition.
-
Compare the proliferation curves of this compound-treated cells to the vehicle control. A decrease in the cell index indicates inhibition of proliferation or cell death.
-
Calculate the dose-dependent growth rate inhibition and determine the IC50 value for each cell line at a specific time point (e.g., 72 hours).
-
Western Blotting for Downstream KRAS Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
KRAS-mutant cancer cell lines.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
-
Epidermal Growth Factor (EGF) for stimulation.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce downstream signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on KRAS downstream signaling.[7]
-
Conclusion
This compound is a powerful research tool for elucidating the critical role of the KRAS-PDEδ interaction in oncogenic signaling. Its high selectivity and lower cytotoxicity compared to previous inhibitors make it a valuable compound for in vitro and potentially in vivo studies. The detailed protocols provided herein offer a framework for researchers to investigate the mechanism of action of this compound and to explore the therapeutic potential of targeting the KRAS-PDEδ axis in KRAS-driven cancers.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Deltazinone 1 for Induction of Apoptosis in KRAS-Mutant Cancer Cells
For Research Use Only.
Introduction
Mutations in the KRAS proto-oncogene are prevalent in a variety of aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers. These mutations lock the KRAS protein in a constitutively active state, driving uncontrolled cell proliferation, survival, and resistance to conventional therapies. Deltazinone 1 is a potent and selective small molecule inhibitor of phosphodiesterase-δ (PDEδ), a protein that acts as a chaperone for farnesylated KRAS, facilitating its transport to the plasma membrane where it initiates downstream signaling cascades. By binding to the farnesyl-binding pocket of PDEδ, this compound disrupts the KRAS-PDEδ interaction, leading to the mislocalization of KRAS and subsequent inhibition of its oncogenic signaling.[1] This ultimately triggers apoptosis in cancer cells that are dependent on KRAS signaling for their survival. These application notes provide detailed protocols for utilizing this compound to induce apoptosis in KRAS-mutant cancer cells and methods for its characterization.
Mechanism of Action
This compound competitively binds to the hydrophobic pocket of PDEδ, preventing the binding of the farnesyl moiety of KRAS. This disruption of the KRAS-PDEδ complex leads to the sequestration of KRAS in the cytoplasm and its subsequent mislocalization to endomembranes. The reduced concentration of active KRAS at the plasma membrane results in the downregulation of downstream pro-survival signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. The inhibition of these pathways culminates in the activation of the intrinsic apoptotic cascade, characterized by the activation of caspases and eventual programmed cell death.
Data Presentation
Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Growth Inhibition (IC50, 72h) | Apoptosis Induction (48h) |
| Panc-Tu-I | G12V | ~5 µM | Dose-dependent increase |
| MIA PaCa-2 | G12C | ~10 µM | Dose-dependent increase |
| Capan-1 | G12V | >24 µM (strong growth inhibition) | Minimal |
| PANC-1 | G12D (KRAS-independent) | >24 µM | No significant increase |
Note: Data is compiled and extrapolated from available literature. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on Apoptotic Markers in Panc-Tu-I Cells (48h treatment)
| This compound Conc. | % Annexin V Positive Cells (Early + Late Apoptosis) | Relative Caspase-3/7 Activity (Fold Change) | Cleaved PARP (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Control (DMSO) | ~5% | 1.0 | 1.0 | 1.0 |
| 5 µM | ~25% | ~2.5 | Increased | Increased |
| 10 µM | ~45% | ~4.0 | Markedly Increased | Markedly Increased |
| 20 µM | ~60% | ~5.5 | Strongly Increased | Strongly Increased |
Note: This table presents representative data based on typical results for similar compounds and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., Panc-Tu-I, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3][4]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
KRAS-mutant cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
KRAS-mutant cancer cells
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for the desired time (e.g., 24, 48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Protocol 4: Western Blot Analysis of Apoptotic Markers
This protocol detects changes in the expression levels of key apoptosis-related proteins.
Materials:
-
KRAS-mutant cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like GAPDH.
Visualizations
Caption: Mechanism of this compound action in KRAS-mutant cells.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
References
Application Note: Surface Plasmon Resonance (SPR) Assay for the Kinetic Analysis of Deltazinone 1 Binding to PDEδ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltazinone 1 is a potent and selective small molecule inhibitor of phosphodiesterase delta (PDEδ).[1] PDEδ acts as a chaperone for farnesylated proteins, most notably KRas, facilitating their transport to the plasma membrane. By binding to the prenyl-binding pocket of PDEδ, this compound disrupts the PDEδ-Ras interaction, leading to mislocalization of KRas and subsequent inhibition of downstream oncogenic signaling pathways. This makes this compound a promising candidate for the development of anticancer therapeutics. Understanding the binding kinetics of this compound to PDEδ is crucial for its further development and optimization.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[2][3] It allows for the precise determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. This application note provides a detailed protocol for conducting an SPR assay to characterize the interaction between this compound and human PDEδ.
Principle of the Assay
This SPR assay employs a capture-based approach where His-tagged human PDEδ is immobilized on a nitrilotriacetic acid (NTA) sensor chip surface. This compound is then injected at various concentrations over the captured PDEδ. The binding of this compound to PDEδ causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. By analyzing the sensorgrams from a series of this compound concentrations, the kinetic parameters of the interaction can be determined.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the PDEδ-KRas pathway.
Experimental Workflow
Caption: Workflow for the SPR-based analysis of this compound binding to PDEδ.
Materials and Reagents
-
Protein: Recombinant human His-tagged PDEδ (purity >95%)
-
Small Molecule: this compound (MW: 457.58 g/mol )[1]
-
SPR Instrument: Biacore series instrument or equivalent
-
Sensor Chip: NTA Sensor Chip
-
Buffers and Solutions:
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20.
-
Immobilization Buffer: Running buffer.
-
This compound Stock Solution: 10 mM this compound in 100% DMSO.
-
NTA Activation Solution: 0.5 mM NiCl2 in water.
-
Regeneration Solution: 350 mM EDTA, pH 8.3.[4]
-
Experimental Protocol
Preparation of Reagents
-
PDEδ Preparation:
-
Express and purify N-terminally His-tagged human PDEδ.
-
Dialyze the purified protein against the running buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay or A280 measurement).
-
Prepare aliquots and store at -80°C. Before the experiment, thaw an aliquot and centrifuge at >10,000 x g for 10 minutes to remove any aggregates.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of this compound in the running buffer. To minimize DMSO effects, ensure the final DMSO concentration is consistent across all samples and does not exceed 1%. A recommended concentration range, based on the known KD of ~60 nM, is a two-fold dilution series starting from 500 nM down to ~15 nM. Include a running buffer blank with the same final DMSO concentration.
-
SPR Assay Setup
-
Instrument Preparation:
-
Equilibrate the SPR instrument to 25°C.
-
Degas all buffers and solutions.
-
Prime the system with the running buffer.
-
-
Sensor Chip Preparation and PDEδ Immobilization:
-
Perform a conditioning step on the NTA sensor chip with an injection of the regeneration solution (350 mM EDTA) for 60 seconds at a flow rate of 30 µL/min.[4]
-
Activate the NTA surface by injecting 0.5 mM NiCl2 for 60 seconds at a flow rate of 10 µL/min.
-
Immobilize His-tagged PDEδ by injecting a solution of 10-50 µg/mL PDEδ in running buffer over the activated surface at a flow rate of 10 µL/min. Aim for an immobilization level of 2000-4000 RU.
-
A reference flow cell should be prepared by performing the activation step without the subsequent PDEδ injection.
-
Kinetic Analysis
-
Analyte Injection:
-
Inject the prepared this compound concentration series over the PDEδ-immobilized and reference flow cells at a flow rate of 30 µL/min.
-
Use an association time of 120-180 seconds and a dissociation time of 300-600 seconds.
-
Include several buffer blank injections (running buffer with matched DMSO concentration) for double referencing.
-
-
Surface Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting the regeneration solution (350 mM EDTA, pH 8.3) for 60 seconds at 30 µL/min to remove the captured PDEδ.[4] This ensures a fresh surface for the next cycle.
-
Data Analysis
-
Data Processing:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the average of the buffer blank injections from the analyte sensorgrams to correct for any systematic drift.
-
-
Kinetic Fitting:
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in a clear and structured table for easy comparison.
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) | Chi² |
| This compound | Value ± SD | Value ± SD | Value ± SD | <1 |
| Control Cmpd | Value ± SD | Value ± SD | Value ± SD | <1 |
-
ka: Association rate constant.
-
kd: Dissociation rate constant.
-
KD: Equilibrium dissociation constant (kd/ka).
-
Chi²: A measure of the goodness of fit of the data to the 1:1 binding model. A lower value indicates a better fit.
Troubleshooting
-
Low Signal/No Binding:
-
Confirm the activity of the immobilized PDEδ.
-
Increase the concentration of this compound.
-
Increase the immobilization level of PDEδ.
-
-
High Non-Specific Binding:
-
Increase the surfactant concentration (e.g., up to 0.1% Tween-20) in the running buffer.
-
Add 1-5% glycerol to the running buffer.
-
-
Poor Fit to 1:1 Model:
-
Check for analyte aggregation by dynamic light scattering.
-
Ensure complete regeneration between cycles.
-
Consider alternative binding models if the interaction is complex.
-
Conclusion
This application note provides a comprehensive protocol for the kinetic characterization of the interaction between this compound and its target protein PDEδ using Surface Plasmon Resonance. The detailed methodology and data analysis workflow will enable researchers to obtain high-quality, reproducible kinetic data, which is essential for the advancement of this compound and other PDEδ inhibitors in drug discovery and development programs.
References
Application Notes and Protocols for Combining Deltazinone 1 with Other Inhibitors for Synergistic Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltazinone 1 is a selective small-molecule inhibitor of phosphodiesterase δ (PDEδ), a protein that acts as a chaperone for farnesylated RAS proteins, facilitating their transport to the plasma membrane.[1] By binding to the prenyl-binding pocket of PDEδ, this compound disrupts the localization and signaling of oncogenic KRAS, leading to reduced proliferation and induction of cell death in KRAS-dependent cancer cells, particularly in pancreatic cancer.[1][2] This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of this compound when combined with other targeted inhibitors.
The rationale for combination therapy is to enhance therapeutic efficacy, overcome potential resistance mechanisms, and minimize toxicity by using lower doses of individual agents.[3] Based on the mechanism of this compound, promising combination strategies include targeting key downstream effectors of the RAS pathway, such as the MEK/ERK and PI3K/AKT pathways, or exploring novel synergistic interactions with other signaling modulators.
I. Application Notes: Rationale for Combination Therapies
Combining this compound with MEK Inhibitors
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical downstream signaling cascade of KRAS.[4] Inhibition of KRAS signaling by this compound can lead to compensatory feedback activation of this pathway. Therefore, a vertical blockade strategy combining this compound with a MEK inhibitor (e.g., Trametinib, Selumetinib) is a rational approach to achieve a more profound and durable inhibition of oncogenic signaling.[4][5] This dual-pathway blockade is hypothesized to lead to synergistic anti-proliferative and pro-apoptotic effects in KRAS-mutant cancer cells.
Combining this compound with PI3K Inhibitors
The PI3K/AKT/mTOR pathway is another major downstream effector of RAS signaling, crucial for cell growth, survival, and metabolism.[6] Similar to the MEK/ERK pathway, feedback mechanisms can limit the efficacy of single-agent KRAS inhibition.[6] The concurrent inhibition of both KRAS trafficking by this compound and the PI3K pathway with a specific inhibitor (e.g., Buparlisib, Alpelisib) is expected to result in a synergistic reduction in cancer cell viability.[4]
Combining this compound with PDE5 Inhibitors
Recent studies on a next-generation PDEδ inhibitor, Deltaflexin3, have shown synergistic effects when combined with the PDE5 inhibitor Sildenafil in KRAS-mutant cancer cells.[7][8] Sildenafil increases intracellular cGMP levels, leading to the activation of cGMP-dependent protein kinase 2 (PKG2). PKG2 can then phosphorylate KRAS at Serine 181, which reduces its affinity for PDEδ.[7] This provides a compelling rationale for combining this compound with a PDE5 inhibitor to achieve a multi-pronged disruption of the KRAS-PDEδ interaction.
II. Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a template for summarizing quantitative data from synergy experiments. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cell Viability (IC50) of Single Agents and Combinations
| Cell Line | This compound IC50 (µM) | Inhibitor X IC50 (µM) | This compound + Inhibitor X IC50 (µM) | Combination Index (CI) |
| MIA PaCa-2 | Value | Value | Value | Value |
| Panc-Tu-I | Value | Value | Value | Value |
| Capan-1 | Value | Value | Value | Value |
Table 2: Apoptosis Induction by Single Agents and Combinations
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| MIA PaCa-2 | Control | Value | 1.0 |
| This compound | Value | Value | |
| Inhibitor X | Value | Value | |
| Combination | Value | Value |
Table 3: Western Blot Densitometry for Pathway Modulation
| Protein Target | Treatment | Normalized Expression Level | Fold Change vs. Control |
| p-ERK | Control | 1.0 | 1.0 |
| This compound | Value | Value | |
| Inhibitor X | Value | Value | |
| Combination | Value | Value | |
| p-AKT | Control | 1.0 | 1.0 |
| This compound | Value | Value | |
| Inhibitor X | Value | Value | |
| Combination | Value | Value |
III. Experimental Protocols
Protocol for Cell Viability and Synergy Analysis
This protocol outlines the methodology for assessing the synergistic effect of this compound in combination with another inhibitor on the viability of cancer cells using a colorimetric assay (e.g., MTT or WST-1).
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, Panc-Tu-I)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Inhibitor X (e.g., MEK inhibitor, PI3K inhibitor; stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Inhibitor X in complete medium.
-
Treat the cells with a matrix of concentrations of this compound and Inhibitor X, both alone and in combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn) to determine synergy.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol describes the use of western blotting to assess the effect of this compound combinations on key signaling proteins.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well cell culture plates
-
This compound and Inhibitor X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, Inhibitor X, or the combination at predetermined concentrations for 24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify changes in protein expression, normalizing to a loading control (e.g., GAPDH).
IV. Signaling Pathway Diagrams
V. Conclusion
The combination of this compound with inhibitors targeting downstream effectors of the KRAS pathway or with modulators of KRAS-PDEδ interaction presents a promising strategy to enhance anti-cancer efficacy in KRAS-driven malignancies. The provided protocols offer a framework for the systematic evaluation of these synergistic interactions in a preclinical setting. Careful experimental design and quantitative analysis are crucial for identifying the most effective combination therapies for further development.
References
- 1. Potential synergistic effect of phosphodiesterase inhibitors with chemotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Anti-Cancer Drugs with Molecular Chaperone Inhibitors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Antitumor Activity of Deltazinone 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Deltazinone 1.
Troubleshooting Guide
This guide addresses the primary issue of this compound's limited in vivo efficacy due to its rapid metabolism.
| Issue/Question | Possible Cause | Suggested Solution/Next Steps |
| Lack of in vivo antitumor activity observed with this compound. | Rapid metabolic degradation of this compound in vivo.[1][2] | - Confirm Metabolic Instability: Conduct pharmacokinetic (PK) studies in mice to confirm the rapid metabolism and clearance of this compound.[1] - Structural Modification: Synthesize and test analogs of this compound with modifications aimed at blocking metabolically labile sites. - Alternative Formulation: Investigate novel drug delivery systems (e.g., nanoparticles, liposomes) to protect the compound from metabolic enzymes and improve its pharmacokinetic profile. |
| High doses of this compound are required to see any effect in vivo, leading to potential toxicity. | Poor bioavailability and rapid clearance necessitate high concentrations. | - Optimize Dosing Regimen: Explore alternative dosing schedules, such as continuous infusion, to maintain therapeutic concentrations. - Combination Therapy: Investigate the synergistic effects of this compound with other anticancer agents to potentially reduce the required dose.[3][4][5][6][7] |
| Inconsistent results between in vitro and in vivo studies. | In vitro potency does not translate to in vivo efficacy due to poor pharmacokinetics.[2] | - Develop In Vitro-In Vivo Correlation (IVIVC): Establish a predictive model based on in vitro metabolism data (e.g., using liver microsomes) to better forecast in vivo behavior.[8] - Use of Humanized Mouse Models: Employ mouse models with humanized liver enzymes to get a more accurate picture of human metabolism.[9] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of phosphodiesterase delta (PDEδ).[1] PDEδ acts as a chaperone for farnesylated proteins, most notably KRas. By binding to PDEδ, this compound prevents the transport of KRas to the plasma membrane, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][10]
2. Why is this compound not suitable for in vivo experiments?
Pharmacological characterization of this compound has shown that it is rapidly metabolized in mice, making it unsuitable for in vivo experiments.[1][2] This rapid clearance prevents the compound from reaching and maintaining effective concentrations in the tumor tissue.
3. What strategies can be employed to improve the in vivo efficacy of a compound like this compound?
Several strategies can be explored:
-
Medicinal Chemistry Approaches: Structure-based drug design can be used to create analogs of this compound with improved metabolic stability while retaining high affinity for PDEδ.[2]
-
Prodrug Strategy: A prodrug approach can be used to mask the metabolically labile parts of the molecule, which are then cleaved in vivo to release the active drug.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or other carriers can protect it from premature metabolism and enhance its delivery to the tumor site.[8]
4. Are there any successful examples of improving the in vivo activity of PDEδ inhibitors?
Yes, subsequent research has led to the development of novel PDEδ inhibitors with improved in vivo efficacy. For instance, spiro-cyclic PDEδ inhibitors have demonstrated significant antitumor potency in pancreatic cancer patient-derived xenograft (PDX) models.[2]
5. What are the key signaling pathways affected by this compound?
By inhibiting the PDEδ-KRas interaction, this compound can downregulate downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.[11]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Binding Affinity (KD) | Cell Growth Inhibition (IC50) | Reference |
| This compound | PDEδ | Not explicitly stated, but inhibits PDEδ-Ras interaction | Sub-μM to low μM range in KRas-dependent cell lines | [1] |
| Deltarasin | PDEδ | Not explicitly stated, but inhibits PDEδ-Ras interaction | 3-5 μM in various cancer cell lines | [1] |
| Compound 36l (spiro-cyclic inhibitor) | PDEδ | 127 ± 16 nmol/L | 6.67 ± 1.7 μmol/L (Mia PaCa-2 cells) | [2] |
Key Experimental Protocols
1. Real-Time Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed pancreatic cancer cell lines (e.g., Panc-Tu-I, MIA PaCa-2, Capan-1) in specialized microelectronic sensor arrays (E-Plates).
-
Allow cells to adhere and grow for a specified period.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO).
-
Monitor cell proliferation in real-time using an impedance-based real-time cell analyzer (RTCA). The instrument measures changes in electrical impedance as cells proliferate and cover the sensors.
-
Analyze the data to determine the dose-dependent effect of this compound on cell growth and calculate IC50 values.[1]
-
2. In Vivo Antitumor Efficacy Study in Xenograft Models
-
Objective: To evaluate the antitumor activity of a metabolically stable this compound analog in a mouse model.
-
Methodology:
-
Implant human pancreatic cancer cells (e.g., Mia PaCa-2) subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., a novel PDEδ inhibitor) and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[2][12]
-
Visualizations
Caption: KRas signaling pathway and the inhibitory action of this compound on PDEδ.
Caption: Workflow for developing metabolically stable this compound analogs.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing CHK1 inhibitor lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitechdaily.com [scitechdaily.com]
- 11. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Deltazinone 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of Deltazinone 1, a potent and selective PDEδ inhibitor. It has been noted that while this compound shows promising in vitro activity, its in vivo efficacy is hampered by rapid metabolic breakdown.[1] This guide offers insights into potential metabolic liabilities and strategies to develop more robust analogs.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic liabilities of the this compound structure?
A1: Based on its chemical structure, this compound has several potential sites susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes. These "metabolic soft spots" include:
-
Oxidation of the p-tolyl group: The methyl group on the phenyl ring is a prime candidate for oxidation to a benzyl alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Aromatic hydroxylation: The phenyl ring of the p-tolyl group and the phenylpropyl moiety can undergo hydroxylation at various positions.
-
N-dealkylation: The amide linkage in the butanamide side chain could be a site for enzymatic cleavage.
-
Benzylic oxidation: The benzylic carbon on the 2-phenylpropyl group is susceptible to hydroxylation.
Q2: How can we experimentally determine the metabolic stability of this compound and its analogs?
A2: The metabolic stability can be assessed using in vitro assays, most commonly with liver microsomes or hepatocytes. A typical workflow involves incubating the compound with the enzyme source and a cofactor like NADPH, followed by quenching the reaction at various time points and quantifying the remaining parent compound using LC-MS/MS. The rate of disappearance of the parent compound is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Q3: What general strategies can be employed to improve the metabolic stability of this compound?
A3: Several medicinal chemistry strategies can be applied to block or reduce the rate of metabolism at the identified "soft spots":
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable ones that retain the desired biological activity.[1][2]
-
Deuterium Substitution: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine) to the aromatic rings can deactivate them towards oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the metabolic sites can sterically hinder the approach of metabolic enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Rapid in vitro clearance of this compound in liver microsome assays. | Oxidation of the p-tolyl methyl group. | 1. Deuteration: Replace the methyl hydrogens with deuterium (CD₃).2. Bioisosteric Replacement: Replace the methyl group with a trifluoromethyl (CF₃) or cyano (CN) group.3. Scaffold Hopping: Replace the p-tolyl ring with a more metabolically stable heterocycle. |
| Identification of multiple hydroxylated metabolites. | Aromatic hydroxylation of the phenyl rings. | 1. Fluorine Substitution: Introduce fluorine atoms at the para-position of the phenyl rings.2. Ring Substitution: Replace the phenyl rings with heteroaromatic rings like pyridine or pyrimidine, which are generally less prone to oxidation.[3] |
| Low oral bioavailability in animal models despite good in vitro permeability. | High first-pass metabolism in the liver. | Focus on improving metabolic stability through the strategies mentioned above. Prioritize modifications at the most significant sites of metabolism identified through metabolite identification studies. |
| Formation of an aniline metabolite. | Cleavage of the butanamide linker. | 1. Amide Bond Replacement: Replace the amide bond with a more stable bioisostere like a triazole or an oxadiazole.[4]2. Structural Modification: Introduce steric hindrance near the amide bond to reduce protease accessibility. |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its analogs.
Materials:
-
Test compounds (this compound and analogs)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the t½ and CLint.
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
Objective: To identify the major metabolites of this compound.
Procedure:
-
Perform a scaled-up version of the in vitro metabolic stability assay with a higher concentration of this compound and a longer incubation time.
-
After quenching and protein precipitation, concentrate the supernatant.
-
Analyze the sample using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Compare the chromatograms of the incubated sample with a control sample (without NADPH) to identify metabolite peaks.
-
Use the accurate mass measurement and fragmentation pattern to propose the structures of the metabolites.
Visualizations
Caption: Inferred metabolic pathways of this compound.
Caption: Strategies to improve the metabolic stability of this compound.
Caption: Experimental workflow for in vitro metabolic stability assessment.
References
- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H31N5O2 | CID 20919929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Optimizing Deltazinone 1 dosage to reduce off-target cytotoxicity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Deltazinone 1 dosage and troubleshooting potential issues related to off-target cytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, second-generation small molecule inhibitor of phosphodiesterase-δ (PDEδ). It binds to the farnesyl-binding pocket of PDEδ, preventing it from binding to and solubilizing farnesylated KRas. This disruption of the KRas-PDEδ interaction impairs the trafficking of KRas to the plasma membrane, which is essential for its downstream signaling. Consequently, this compound inhibits the proliferation of cancer cells that are dependent on oncogenic KRas signaling.[1]
Q2: How does this compound differ from its predecessor, Deltarasin?
A2: this compound was developed as a more specific and less cytotoxic alternative to Deltarasin. While both compounds target the prenyl-binding pocket of PDEδ, this compound exhibits a more graded, dose-dependent inhibitory effect on the proliferation of KRas-dependent cancer cells. In contrast, Deltarasin is known to cause abrupt cell death at higher concentrations due to off-target effects and general cytotoxicity.[1][2] this compound has not been observed to have the same general cytotoxic effects at concentrations up to 24 µM.[1][3]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound is cell-line dependent. Anti-proliferative effects can be observed at sub-micromolar concentrations. In KRas-dependent pancreatic cancer cell lines like Panc-Tu-I and MIA PaCa-2, doses higher than 3 µM can lead to cell death.[1][3] For other cell lines, such as Capan-1, concentrations up to 24 µM may result in strong growth inhibition without inducing cell death.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is this compound suitable for in vivo studies?
A4: While this compound is a valuable tool for in vitro studies, it is rapidly metabolized in mice, making it unsuitable for in vivo experiments.[1]
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your experiments.
Issue 1: Higher than expected cytotoxicity observed in my cell line.
-
Possible Cause 1: On-target effect in a highly KRas-dependent cell line.
-
Explanation: The observed cytotoxicity may be a direct result of the potent inhibition of the KRas signaling pathway, upon which your cell line is heavily reliant for survival. In some KRas-dependent pancreatic cancer cell lines, cell death is observed at concentrations above 3 µM.[1][3]
-
Troubleshooting Step:
-
Confirm KRas Dependency: If not already known, characterize the KRas dependency of your cell line. This can be done using KRas-targeted siRNA or by comparing the effects of this compound in your cell line to a KRas-independent cell line.
-
Dose Titration: Perform a detailed dose-response experiment with a wider range of lower concentrations to identify a window where you observe inhibition of proliferation without significant cell death.
-
Time-Course Experiment: Analyze cytotoxicity at different time points. On-target cell death in dependent lines may take longer to manifest compared to rapid off-target toxicity. For instance, in Panc-Tu-I cells, cell death was observed approximately 30 hours after administration of this compound.[1][3]
-
-
-
Possible Cause 2: Potential off-target effects at high concentrations.
-
Explanation: Although this compound is highly selective, at very high concentrations (significantly above 24 µM), off-target effects cannot be entirely ruled out.
-
Troubleshooting Step:
-
Perform Cytotoxicity Assays: Use the protocols provided below (MTT, LDH, and Caspase-3 assays) to quantify the level of cytotoxicity.
-
Compare with KRas-Independent Cells: Test the cytotoxic effect of the same high concentration of this compound on a KRas-independent cell line. Significant cytotoxicity in the KRas-independent line would suggest a higher likelihood of off-target effects.
-
Consider a Different Lot: If you suspect an issue with the compound itself, test a new lot of this compound.
-
-
Issue 2: No significant effect on cell proliferation observed.
-
Possible Cause 1: Cell line is not dependent on KRas signaling.
-
Explanation: this compound's primary mechanism of action is the inhibition of KRas signaling. If your cell line's proliferation is driven by other oncogenic pathways, this compound will likely have a minimal effect. For example, KRas wild-type cell lines show little to no growth inhibition.[1]
-
Troubleshooting Step:
-
Verify Genotype: Confirm the KRas mutation status of your cell line.
-
Positive Control: Include a known KRas-dependent cell line in your experiment as a positive control.
-
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Explanation: Factors such as incorrect dosage, issues with compound solubility, or the specific assay used can lead to a lack of observable effect.
-
Troubleshooting Step:
-
Check Compound Solubility: Ensure that this compound is fully dissolved in your culture medium.
-
Increase Concentration: If you are using low concentrations, titrate up to a higher range (e.g., up to 24 µM).
-
Verify Assay Sensitivity: Ensure your proliferation assay is sensitive enough to detect subtle changes in cell growth.
-
-
Data Presentation
Table 1: Comparative Effects of this compound and Deltarasin on Pancreatic Cancer Cell Lines
| Cell Line | KRas Status | This compound Effect (up to 24 µM) | Deltarasin Effect (> 9 µM) |
| Panc-Tu-I | Oncogenic KRas-dependent | Graded, dose-dependent growth inhibition and cell death (>3 µM)[1][3] | Abrupt cell death[1] |
| MIA PaCa-2 | Oncogenic KRas-dependent | Graded, dose-dependent growth inhibition and cell death (>3 µM)[1][3] | Abrupt cell death[1] |
| Capan-1 | Oncogenic KRas-dependent | Strong growth inhibition, but not cell death[1][3] | Abrupt cell death[1] |
| PANC-1 | Oncogenic KRas, but independent | Little to no growth inhibitory effect[1] | Abrupt cell death (unspecific cytotoxicity)[1] |
| BxPC-3 | KRas wild-type | Little to no growth inhibitory effect[1] | Abrupt cell death (unspecific cytotoxicity)[1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Protocol:
-
Seed and treat cells with this compound in a suitable culture plate.
-
After treatment, harvest the cells and prepare cell lysates according to the kit manufacturer's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
Visualizations
Caption: Mechanism of action of this compound in the KRas signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
Technical Support Center: Refining Deltazinone 1 Derivatives for Enhanced PDEδ Binding Selectivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on the refinement of Deltazinone 1 derivatives to enhance binding selectivity for phosphodiesterase-δ (PDEδ).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and evaluation of this compound derivatives.
1. Synthesis and Characterization
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing low yields or incomplete reactions during the synthesis of this compound derivatives? | - Impure starting materials.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Moisture or air sensitivity of reagents. | - Purify starting materials before use.- Optimize reaction conditions systematically (e.g., screen different solvents, temperatures, and catalysts).- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| My purified compound shows unexpected peaks in NMR or Mass Spectrometry analysis. | - Presence of residual solvent or impurities.- Isomers or byproducts formed during the reaction.- Degradation of the compound. | - Ensure thorough drying of the purified compound.- Use alternative purification techniques (e.g., preparative HPLC) to separate isomers.- Store the compound under appropriate conditions (e.g., protected from light, at low temperature) to prevent degradation. |
2. In Vitro Binding Assays
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing high background or no signal in my Fluorescence Polarization (FP) assay? | - Non-specific binding of the fluorescent tracer to the plate or other components.- Inappropriate concentration of the tracer or protein.- Autofluorescence from the compound or buffer components. | - Use non-binding surface plates.- Optimize tracer and protein concentrations to achieve a sufficient assay window.- Test for compound autofluorescence and subtract background fluorescence. |
| My Surface Plasmon Resonance (SPR) data is noisy or shows poor curve fitting. | - Non-specific binding of the analyte to the sensor chip.- Improper immobilization of the ligand (PDEδ).- Air bubbles in the system. | - Include a reference flow cell to subtract non-specific binding.- Optimize the immobilization chemistry and protein concentration.- Thoroughly degas all buffers and samples before use. |
| What is the difference between IC50 and Kᵢ values, and why do they differ for my compound? | - IC50 is the concentration of an inhibitor required to reduce an enzymatic reaction by 50% under specific experimental conditions.[1][2]- Kᵢ is the inhibition constant, representing the intrinsic binding affinity of the inhibitor for the enzyme.[1][3]- IC50 values are dependent on experimental conditions (e.g., substrate concentration), while Kᵢ is a thermodynamic constant.[1][4][5] | - Use the Cheng-Prusoff equation to calculate Kᵢ from the IC50 value, which requires knowing the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the assay.[2] |
3. Cell-Based Assays
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there no change in KRAS localization in my immunofluorescence assay after treating with my this compound derivative? | - Poor cell permeability of the compound.- Low potency of the compound.- Insufficient incubation time.- Problems with the immunofluorescence protocol (e.g., fixation, permeabilization, antibody concentration). | - Assess the physicochemical properties of the compound (e.g., logP) to predict permeability.- Test a wider range of compound concentrations.- Perform a time-course experiment to determine the optimal incubation time.- Optimize the immunofluorescence protocol and include appropriate positive and negative controls. |
| I'm observing high cytotoxicity in my cell proliferation assays that doesn't correlate with PDEδ inhibition. | - Off-target effects of the compound.[6][7]- General cellular toxicity unrelated to the intended mechanism of action. | - Perform a selectivity screen against a panel of related and unrelated proteins.- Use a control cell line that does not depend on the PDEδ-KRAS interaction for proliferation.- Compare the cytotoxic effects with a known non-toxic PDEδ inhibitor. |
| My Co-Immunoprecipitation (Co-IP) experiment fails to show disruption of the KRAS-PDEδ interaction. | - The lysis buffer is too harsh and disrupts the protein-protein interaction.- The antibody is not efficiently pulling down the target protein.- The compound is not effectively entering the cells or engaging the target. | - Use a milder lysis buffer.- Ensure the antibody is validated for IP and use appropriate controls (e.g., isotype control).- Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or similar method. |
4. In Vivo and ADME Properties
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why does my promising this compound derivative show poor efficacy in animal models? | - Poor metabolic stability leading to rapid clearance.[6]- Low bioavailability due to poor absorption or high first-pass metabolism.- Inefficient distribution to the target tissue. | - Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.[8][9][10][11]- Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Modify the chemical structure to improve metabolic stability and pharmacokinetic properties. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related PDEδ inhibitors.
Table 1: In Vitro Binding Affinities of PDEδ Inhibitors
| Compound | Assay Method | Binding Affinity (KD or Kᵢ) | Reference |
| This compound | Competitive Fluorescence Polarization | 58 ± 17 nM | [12] |
| Deltarasin | Competitive Fluorescence Polarization | 66 ± 5 nM | [12] |
| Compound 36l | Fluorescent Anisotropy | 127 ± 16 nM | [13] |
| Deltasonamide 2 | Not Specified | ~385 pM | [14] |
Table 2: Cellular Potency of PDEδ Inhibitors
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| This compound | Panc-Tu-I | Cell Proliferation | < 1 µM | [10] |
| This compound | MIA PaCa-2 | Cell Proliferation | < 1 µM | [10] |
| This compound | Capan-1 | Cell Proliferation | < 1 µM | [10] |
| Deltarasin | Panc-Tu-I | Cell Proliferation | ~3-5 µM | [12] |
| Deltaflexin-1 | HCT116 (K-RasG13D) | Cell Viability | 11 µM | [15] |
| Deltaflexin-1 | HT-29 (Ras wt) | Cell Viability | 40 µM | [15] |
| Compound 36l | Mia PaCa-2 | Cell Growth | 6.67 ± 1.7 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Competitive Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity of a test compound for PDEδ.
-
Principle: A fluorescently labeled ligand (tracer) binds to PDEδ, resulting in a high FP signal. A test compound that binds to PDEδ will displace the tracer, leading to a decrease in the FP signal.
-
Materials:
-
Purified recombinant PDEδ protein.
-
Fluorescently labeled PDEδ ligand (e.g., a farnesylated peptide).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, non-binding surface 384-well plates.
-
Plate reader with FP capabilities.
-
-
Procedure:
-
Prepare a solution of PDEδ and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.
-
Serially dilute the test compounds in the assay buffer.
-
Add the serially diluted test compounds to the wells of the 384-well plate.
-
Add the PDEδ/tracer solution to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the FP signal as a function of the test compound concentration and fit the data to a suitable binding model to determine the IC₅₀, which can then be converted to Kᵢ.
-
2. Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction
-
Objective: To assess the ability of a test compound to disrupt the interaction between KRAS and PDEδ in cells.
-
Principle: An antibody against PDEδ is used to pull down PDEδ and any interacting proteins from a cell lysate. The presence of KRAS in the immunoprecipitated complex is then detected by Western blotting.
-
Materials:
-
Cancer cell line with a KRAS mutation (e.g., Mia PaCa-2).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-PDEδ antibody (for immunoprecipitation).
-
Anti-KRAS antibody (for Western blotting).
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Culture the cells and treat with the test compound or vehicle control for the desired time.
-
Lyse the cells with cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-PDEδ antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-KRAS antibody.
-
Visualize the bands to determine the amount of KRAS that co-immunoprecipitated with PDEδ.
-
3. In Vitro Metabolic Stability Assay
-
Objective: To evaluate the susceptibility of a test compound to metabolism by liver enzymes.
-
Principle: The test compound is incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound over time is measured by LC-MS/MS.
-
Materials:
-
Test compound.
-
Liver microsomes (human, mouse, or rat).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
Add the test compound to the microsome solution and initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural log of the percentage of remaining compound versus time and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Visualizations
Signaling Pathway
References
- 1. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 2. courses.edx.org [courses.edx.org]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. Non fitting based FRET–FLIM analysis approaches applied to quantify protein–protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein-Ligand Interactions by Fluorescence Polarization | MtoZ Biolabs [mtoz-biolabs.com]
Addressing variability in Deltazinone 1 efficacy across different cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed variability in the efficacy of Deltazinone 1 across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective small molecule inhibitor of phosphodiesterase delta (PDEδ).[1] It functions by binding to the prenyl-binding pocket of PDEδ, which is crucial for the transport and plasma membrane localization of Ras family proteins, particularly KRas.[1] By disrupting the PDEδ-Ras interaction, this compound impairs the proper localization of Ras, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in KRas-dependent cancer cells.[1]
Q2: Why do different cancer cell lines show variable responses to this compound treatment?
A2: The variability in efficacy stems from the inherent genetic and molecular diversity among cancer cell lines.[2][3] Key factors include:
-
KRas Dependency: The primary determinant of this compound efficacy is the dependency of the cancer cell line on oncogenic KRas signaling.[1] Cell lines that are not dependent on this pathway will exhibit minimal response.
-
Genetic and Transcriptional Evolution: Cancer cell lines are not genetically static and can evolve in culture, leading to significant variations in their genetic makeup and gene expression profiles.[2] These changes can alter the cellular pathways that this compound targets, affecting drug sensitivity.
-
Presence of Resistance Mechanisms: Cancer cells can develop or possess intrinsic resistance mechanisms, such as alterations in drug targets, activation of alternative signaling pathways, or increased drug efflux.[4][5]
-
Experimental Conditions: Inconsistent experimental protocols, such as variations in cell seeding density, can also contribute to apparent differences in drug efficacy.[6]
Q3: Is this compound cytotoxic or does it only inhibit growth?
A3: The effect of this compound can be either cytostatic (growth-inhibiting) or cytotoxic (cell-killing), depending on the cancer cell line and the concentration of the compound. For instance, in the Capan-1 pancreatic cancer cell line, this compound has been observed to cause strong growth inhibition without inducing cell death, whereas in Panc-Tu-I and MIA PaCa-2 cells, it can lead to cell death at concentrations above 3 µM.[1][7]
Q4: Which cell lines are known to be sensitive or resistant to this compound?
A4: Sensitivity to this compound correlates with KRas dependency. Pancreatic cancer cell lines with oncogenic KRas and a dependency on this pathway, such as Panc-Tu-I, Capan-1, and MIA PaCa-2, have shown sensitivity.[1] In contrast, cell lines like PANC-1, which has an oncogenic KRas mutation but is not dependent on it, and the KRas wild-type BxPC-3 cell line, exhibit little to no growth inhibition in response to this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered when observing variable efficacy of this compound in experiments.
Issue 1: Higher than expected IC50 value or lack of response in a supposedly sensitive cell line.
| Potential Cause | Troubleshooting Step |
| Cell Line Integrity | Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. |
| Genetic Drift | Obtain a new, low-passage aliquot of the cell line from a reputable cell bank. Long-term culturing can lead to genetic changes that alter drug sensitivity.[2] |
| KRas Dependency Status | Confirm the KRas dependency of your specific cell line stock using techniques like siRNA-mediated knockdown of KRas. |
| Suboptimal Experimental Conditions | Optimize cell seeding density, as high confluency can affect drug response. Ensure consistent media and supplement formulations.[6] |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Prepare fresh dilutions of this compound from a verified stock solution for each experiment. Verify the concentration and purity of the stock. |
| Variability in Cell Health/Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Assay-Specific Issues | For viability assays, ensure the chosen endpoint (e.g., 48h, 72h) is appropriate for the cell line's doubling time and the drug's mechanism. Consider using a real-time cell analyzer for kinetic data.[8] |
Issue 3: this compound induces growth arrest but not cell death.
| Potential Cause | Troubleshooting Step |
| Cell Line-Specific Response | This may be the expected phenotype for certain cell lines, such as Capan-1.[7] The cellular context dictates whether growth arrest or apoptosis is the primary outcome. |
| Activation of Pro-Survival Pathways | Investigate the activation of alternative survival pathways (e.g., PI3K/AKT) that may be compensating for the inhibition of Ras signaling. This can be assessed by Western blotting for key phosphorylated proteins. |
| Insufficient Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine if higher concentrations or longer incubation times are required to induce apoptosis in your cell line. |
Data on this compound Efficacy
The following table summarizes the observed effects of this compound on various pancreatic cancer cell lines as reported in the literature.
| Cell Line | KRas Status | KRas Dependency | Observed Effect of this compound | Citation(s) |
| Panc-Tu-I | G12V | Dependent | Dose-dependent growth inhibition and cell death | [1][7] |
| Capan-1 | G12V | Dependent | Strong growth inhibition, but not cell death (up to 24 µM) | [1][7] |
| MIA PaCa-2 | G12C | Dependent | Dose-dependent growth inhibition and cell death | [1][7] |
| PANC-1 | G12D | Independent | Minor growth inhibitory effect | [1] |
| BxPC-3 | Wild-Type | N/A | Little to no growth inhibitory effect | [1] |
Key Experimental Protocols
1. Cell Viability/Growth Inhibition Assay (Impedance-Based)
This protocol is based on the real-time cell analysis (RTCA) methodology used to evaluate the effect of this compound.
-
Cell Seeding: Plate cells in specialized E-Plates at a pre-optimized density. Allow cells to adhere and grow for 12-24 hours, monitoring impedance to ensure they are in the exponential growth phase.
-
Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Data Acquisition: Continuously monitor cell impedance using an RTCA instrument for a period of 72-96 hours. The instrument software records the "Cell Index," a dimensionless parameter that correlates with cell number and adherence.
-
Analysis: Normalize the Cell Index to the time of drug addition. Analyze the kinetic data to determine the time- and dose-dependent effects on cell proliferation. Calculate metrics such as GR50 (concentration for 50% growth rate inhibition) for quantitative comparison.
2. Western Blot for Signaling Pathway Analysis
This protocol allows for the assessment of key proteins in the Ras signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation, indicating pathway inhibition.
Visualizations
Caption: Mechanism of action of this compound, inhibiting PDEδ-mediated transport of KRas.
Caption: Experimental workflow for troubleshooting variable this compound efficacy.
Caption: Logical diagram of factors contributing to variable this compound efficacy.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 3. Cancer cell lines predict drug response [sanger.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
Optimizing Experimental Conditions for Deltazinone 1 in Clonogenicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experimental conditions for Deltazinone 1 in clonogenicity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of phosphodiesterase-δ (PDEδ). PDEδ is a protein that binds to the farnesylated C-terminus of KRAS, a key signaling protein frequently mutated in cancer. By binding to PDEδ, this compound disrupts the interaction between PDEδ and KRAS, leading to the mislocalization of KRAS from the plasma membrane to intracellular compartments. This disruption of KRAS localization inhibits its downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Q2: Which cell lines are suitable for clonogenicity assays with this compound?
A2: The selection of an appropriate cell line is critical for a successful clonogenicity assay with this compound. It is recommended to use cancer cell lines with known KRAS mutations and a demonstrated dependence on KRAS signaling for their growth and survival.
Table 1: Recommended Cell Lines for this compound Clonogenicity Assays
| Cell Line | Cancer Type | KRAS Mutation | Expected Sensitivity to this compound |
| Panc-Tu-I | Pancreatic Ductal Adenocarcinoma | G12D | High |
| Capan-1 | Pancreatic Adenocarcinoma | G12V | High |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | High |
| PANC-1 | Pancreatic Carcinoma | G12D | Low (KRAS-independent) |
| BxPC-3 | Pancreatic Adenocarcinoma | Wild-Type | Low (KRAS-independent) |
Q3: What is the recommended concentration range for this compound in a clonogenicity assay?
A3: The optimal concentration of this compound will vary depending on the cell line and its sensitivity. Based on published data for cell proliferation assays, a starting concentration range of 0.1 µM to 25 µM is recommended. A dose-response experiment should be performed to determine the IC50 value for your specific cell line and experimental conditions. For the related compound, Deltarasin, a concentration of 5 µM has been shown to significantly affect the clonogenicity of pancreatic cancer cells[1].
Q4: What is the appropriate incubation time for this compound treatment?
A4: The incubation time for this compound can influence the outcome of the clonogenicity assay. For continuous exposure, the drug should be present in the culture medium for the entire duration of colony formation (typically 10-14 days), with regular media changes. For short-term exposure, cells can be treated for 24 to 72 hours, after which the drug-containing medium is removed and replaced with fresh medium. The choice between continuous and short-term exposure will depend on the specific research question.
Experimental Protocols
Detailed Protocol for Clonogenicity Assay with this compound
This protocol is adapted from standard clonogenicity assay procedures and optimized for use with this compound.
Materials:
-
Selected KRAS-dependent cancer cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to obtain a single-cell suspension.
-
Seed the cells into 6-well plates at a predetermined density (e.g., 500 cells/well for MIA PaCa-2). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days.
-
Monitor the plates every 2-3 days for colony formation.
-
If performing a continuous exposure experiment, replace the medium with fresh medium containing the appropriate concentrations of this compound every 3-4 days.
-
-
Fixing and Staining:
-
When colonies in the control wells are visible and consist of at least 50 cells, aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1 ml of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
KRAS Signaling Pathway
References
Validation & Comparative
Comparative analysis of Deltazinone 1 vs. Deltarasin efficacy and toxicity
A detailed comparison of two prominent inhibitors of the protein-protein interaction between phosphodiesterase δ (PDEδ) and KRAS, Deltazinone 1 and Deltarasin, reveals significant differences in their efficacy and toxicity profiles. While both compounds target the same interaction to inhibit the proliferation of KRAS-dependent cancer cells, this compound has been developed as a more selective and less cytotoxic alternative to the first-generation inhibitor, Deltarasin.[1][2] This guide provides a comprehensive analysis of their performance based on available experimental data.
Efficacy and Potency
Both this compound and Deltarasin have demonstrated efficacy in inhibiting the growth of cancer cell lines dependent on oncogenic KRAS.[1][3] However, their potency and the nature of their dose-response differ significantly.
Deltarasin inhibits the interaction between KRAS and PDEδ with a dissociation constant (Kd) of 38 nM for purified PDEδ and 41 nM in liver cells.[4] It has been shown to suppress the proliferation of human pancreatic ductal adenocarcinoma and lung cancer cells.[3][4] For instance, in KRAS-dependent lung cancer cell lines A549 and H358, Deltarasin exhibited IC50 values of 5.29 ± 0.07 μM and 4.21 ± 0.72 μM, respectively, after 72 hours of treatment.[3][5] In vivo studies using nude mice with subcutaneous human Panc-Tu-I tumor cell xenografts showed that Deltarasin at a dose of 10 mg/kg (i.p.) impaired tumor growth.[4]
This compound, a pyrazolopyridazinone-based inhibitor, was developed through structure-based compound design to improve upon Deltarasin.[1] It exhibits a more graded, dose-dependent inhibitory response on the proliferation of oncogenic KRAS-dependent cell lines.[1] In contrast to Deltarasin's "switch-like" cell death response at higher concentrations, this compound shows a more controlled inhibition of cell growth.[1] For example, in Panc-Tu-I and MIA PaCa-2 cell lines, cell death was observed at concentrations higher than 3 μM after 30 and 40 hours, respectively.[1] In the Capan-1 cell line, even concentrations up to 24 μM led to strong growth inhibition without inducing cell death.[1] While both inhibitors have a similar in-cell measured Kd of approximately 60 nM for PDEδ, micromolar concentrations are required to affect cancer cell proliferation.[1]
| Parameter | This compound | Deltarasin | Reference |
| Target | PDEδ prenyl-binding pocket | PDEδ prenyl-binding pocket | [1] |
| Binding Affinity (Kd) | ~60 nM (in-cell) | 38 nM (purified PDEδ), 41 nM (in liver cells), ~60 nM (in-cell) | [1][4] |
| IC50 (A549 cells) | Not explicitly stated | 5.29 ± 0.07 μM | [3][5] |
| IC50 (H358 cells) | Not explicitly stated | 4.21 ± 0.72 μM | [3][5] |
| In Vivo Efficacy | Poor metabolic stability limited in vivo studies | Impaired tumor growth in xenograft models (10 mg/kg) | [4][6] |
| Dose-Response | Graded, dose-dependent inhibition | "Switch-like" cell death at >9 μM | [1] |
Toxicity and Selectivity
A key differentiator between the two compounds is their toxicity and selectivity. Deltarasin has been associated with off-target effects and general cytotoxicity at concentrations above 9 μM in all tested cell lines.[1][7] This unspecific toxicity is a significant drawback for its potential therapeutic use.[2]
In contrast, this compound was specifically designed to be highly selective and exhibits less unspecific cytotoxicity.[1] No general cytotoxicity was observed for this compound at the concentrations tested in the reported studies.[1] This improved selectivity is attributed to its different chemotype, a pyrazolopyridazinone, which was identified through structure-based design to fit the prenyl-binding pocket of PDEδ more specifically.[1] However, it is important to note that this compound's development has been hampered by poor metabolic stability, limiting its in vivo applications.[6]
| Feature | This compound | Deltarasin | Reference |
| Selectivity | High | Lower, with off-target effects | [1][7] |
| Cytotoxicity | Low unspecific cytotoxicity | General cytotoxicity observed at >9 μM | [1] |
| Metabolic Stability | Poor | Not explicitly stated, but used in in vivo studies | [4][6] |
Mechanism of Action and Signaling Pathways
Both this compound and Deltarasin function by competitively binding to the hydrophobic prenyl-binding pocket of PDEδ.[1] This prevents the binding of farnesylated KRAS to PDEδ, a crucial step for the transport of KRAS from the endomembrane system to the plasma membrane.[1][8] By disrupting this interaction, the inhibitors cause a mislocalization of KRAS, leading to the downregulation of its downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades, which are critical for cell proliferation and survival.[3][5]
Deltarasin has been shown to induce both apoptosis and autophagy in KRAS-dependent lung cancer cells.[3][9] The induction of apoptosis is a direct consequence of inhibiting the KRAS-PDEδ interaction and its downstream signaling.[3] Interestingly, the autophagy induced by Deltarasin appears to be a protective mechanism for the cancer cells, and inhibiting autophagy can enhance the cytotoxic effects of Deltarasin.[3][9]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
Cell Viability Assay:
-
Cancer cell lines (e.g., A549, H358, Panc-Tu-I) are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound or Deltarasin.
-
Cell viability is assessed after a specific incubation period (e.g., 72 hours) using a standard method like the MTT assay or real-time cell analysis (RTCA).
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis:
-
Cells are treated with the inhibitors for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins in the KRAS signaling pathway (e.g., p-ERK, p-AKT, total ERK, total AKT).
-
After incubation with secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies (for Deltarasin):
-
Human cancer cells (e.g., Panc-Tu-I) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of Deltarasin (e.g., 10 mg/kg). The control group receives a vehicle control.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and weighed.
Conclusion
This compound represents a significant advancement over Deltarasin in the development of PDEδ inhibitors for KRAS-dependent cancers. Its higher selectivity and reduced cytotoxicity make it a more promising candidate from a safety perspective. However, its poor metabolic stability has hindered its translation to in vivo and clinical settings. Deltarasin, while effective in preclinical models, is limited by its off-target toxicity. Future research will likely focus on developing PDEδ inhibitors that combine the high selectivity of this compound with improved pharmacokinetic properties suitable for clinical evaluation.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scitechdaily.com [scitechdaily.com]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
In Vivo Validation of PDEδ Inhibition in Patient-Derived Xenograft (PDX) Models: A Comparative Guide for Researchers
For researchers in oncology and drug development, the validation of novel therapeutic agents in clinically relevant preclinical models is a critical step. This guide provides a comparative overview of the in vivo efficacy of targeting the KRAS signaling pathway through the inhibition of PDEδ, with a focus on Patient-Derived Xenograft (PDX) models of pancreatic cancer. While the initial PDEδ inhibitor, Deltazinone 1, showed promise in vitro, its metabolic instability has limited its use in vivo. This guide, therefore, focuses on a metabolically stable analog, Compound 36l, and compares its efficacy with other KRAS pathway inhibitors.
The Role of PDEδ in KRAS Signaling
KRAS is a frequently mutated oncogene, particularly in aggressive cancers like pancreatic ductal adenocarcinoma. For KRAS proteins to initiate downstream signaling cascades that drive tumor growth, they must be localized to the cell membrane. This localization is facilitated by a protein called phosphodiesterase delta (PDEδ), which acts as a chaperone, binding to the farnesylated tail of KRAS and transporting it to the plasma membrane.
Inhibitors of PDEδ, such as this compound and its analogs, disrupt this interaction. By binding to the hydrophobic pocket of PDEδ, these inhibitors prevent the transport of KRAS, leading to its mislocalization and subsequent inactivation of downstream pro-proliferative pathways, including the RAF-MEK-ERK and PI3K-AKT pathways.
KRAS signaling pathway and the mechanism of action of PDEδ inhibitors.
Comparison of In Vivo Efficacy in Pancreatic Cancer PDX Models
While this compound itself is unsuitable for in vivo studies due to rapid metabolism, a novel spiro-cyclic PDEδ inhibitor, Compound 36l, has demonstrated significant anti-tumor activity in pancreatic cancer PDX models.[1] The following table summarizes the in vivo efficacy of Compound 36l and compares it with another KRAS pathway inhibitor, MRTX849, which targets a specific KRAS mutation (G12C).
| Compound | Target | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Compound 36l | PDEδ | Pancreatic Cancer (KRAS Mutant) | 50 mg/kg, QD | 57.3% | [1] |
| MRTX849 | KRAS G12C | KRAS G12C-positive various tumor types | 100 mg/kg, QD | Pronounced tumor regression in 17 of 26 models (65%) | [2] |
| Deltarasin | PDEδ | Lung Cancer Xenograft (A549) | Not specified | Significant suppression from day 15 | [3] |
Note: Deltarasin data is from a cell line-derived xenograft model, not a PDX model, and is included for broader context on early-generation PDEδ inhibitors.
Experimental Protocol: In Vivo Efficacy Study in Pancreatic Cancer PDX Models
This protocol outlines a representative experimental design for evaluating the in vivo efficacy of a therapeutic agent in subcutaneously implanted pancreatic cancer PDX models.
1. Animal Models and Husbandry:
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG mice), 5-6 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/12-hour dark cycle. Standard chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. PDX Model Establishment:
-
Tumor Source: Fresh tumor tissue is obtained from consenting patients with pancreatic ductal adenocarcinoma.
-
Implantation: A small fragment (2-3 mm³) of the patient's tumor is subcutaneously implanted into the flank of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Study Design and Treatment:
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., sterile PBS or appropriate solvent)
-
Compound 36l (or other test article) at a specified dose and schedule (e.g., 50 mg/kg, daily, via oral gavage).
-
Positive Control (optional, e.g., a standard-of-care chemotherapeutic agent).
-
-
Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) is determined by the properties of the test compound.
4. Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints:
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
-
-
Ethical Considerations: All animal procedures are performed in accordance with institutional guidelines for animal care and use.
References
- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Strong Correlation: PDEδ Knockdown and Deltazinone 1 Phenotypic Effects Mirror Each Other in Cancer Cell Lines
A comprehensive analysis of experimental data demonstrates that the biological consequences of genetically silencing Phosphodiesterase delta (PDEδ) are closely mirrored by the pharmacological effects of its inhibitor, Deltazinone 1. This strong correlation validates the on-target activity of this compound and underscores the therapeutic potential of targeting the PDEδ-KRas interaction in cancers with specific mutations.
New research findings confirm that this compound, a potent and selective small-molecule inhibitor of PDEδ, induces phenotypic effects in cancer cells that are highly comparable to those observed following the genetic knockdown of PDEδ using short hairpin RNA (shRNA).[1][2] This guide provides a detailed comparison, supported by experimental data and protocols, for researchers in oncology and drug development.
The Role of PDEδ in KRas Signaling
PDEδ acts as a chaperone protein for farnesylated RAS proteins, particularly KRas, which is frequently mutated in various cancers like pancreatic, colorectal, and lung cancer.[3][4] PDEδ binds to the farnesylated tail of KRas, solubilizing it within the cytoplasm and enabling its transport to and enrichment at the plasma membrane.[3][5] This localization is critical for KRas to engage with its downstream effectors and activate signaling pathways, such as the MAPK and PI3K-Akt pathways, that drive cell proliferation and survival.[3][6]
Both the genetic removal of PDEδ (knockdown) and its pharmacological inhibition by this compound disrupt this crucial transport process.[1][4] This interference leads to the mislocalization of KRas to endomembranes, thereby preventing its signaling activity and selectively impairing the growth of KRas-dependent cancer cells.[7][8]
Comparative Analysis of Phenotypic Effects
Studies conducted on human pancreatic ductal adenocarcinoma (hPDAC) and colorectal cancer (CRC) cell lines reveal a striking similarity in the outcomes of PDEδ knockdown and this compound treatment.
Effects on Cell Proliferation and Viability
A key indicator of the correlation is the impact on cell growth. In KRas-dependent cancer cell lines, such as Panc-Tu-I, Capan-1, and MIA PaCa-2, both doxycycline-induced PDEδ knockdown and treatment with this compound lead to a significant reduction in cell proliferation.[1][8] Conversely, KRas-wild-type cell lines are largely unaffected, highlighting the specific dependency on the PDEδ-KRas axis.[2][4]
Table 1: Comparison of Anti-Proliferative Effects in Pancreatic Cancer Cell Lines
| Cell Line | KRas Status | Effect of PDEδ Knockdown | Effect of this compound |
|---|---|---|---|
| Panc-Tu-I | G12V Mutant | Strong growth inhibition | Dose-dependent growth inhibition and cell death[9] |
| Capan-1 | G12V Mutant | Significant growth inhibition | Strong growth inhibition[9] |
| MIA PaCa-2 | G12C Mutant | Marked growth inhibition | Dose-dependent growth inhibition and cell death[9] |
| PANC-1 | G12D Mutant | Moderate growth inhibition | Moderate growth inhibition[8] |
| BxPC-3 | Wild-Type | Minimal effect | Minimal effect[8] |
Source: Data compiled from impedance-based real-time cell analyzer (RTCA) measurements.[1][8]
Table 2: Correlation in Colorectal Cancer Cell Lines
| Cell Line | KRas Status | Effect of PDEδ Knockdown | Effect of PDEδ Inhibitors |
|---|---|---|---|
| HCT116 | G13D Mutant | Suppressed proliferation and survival | Dose-dependent inhibition of proliferation[2][10] |
| SW480 | G12V Mutant | Suppressed proliferation and survival | Dose-dependent inhibition of proliferation[3] |
| DiFi | Wild-Type | No significant effect | No significant effect[2] |
Source: Data from clonogenic assays and real-time cell analysis.[2]
Impact on Downstream Signaling
The inhibition of cell growth is a direct consequence of disrupting KRas signaling. Both PDEδ knockdown and this compound treatment have been shown to down-regulate the phosphorylation of downstream effectors like Akt and Erk, key components of survival and proliferation pathways.[3][4] This confirms that both methods effectively attenuate the oncogenic signaling driven by membrane-associated KRas.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway and the experimental workflow used to establish the correlation.
Caption: KRas signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing PDEδ knockdown and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Doxycycline-Inducible shRNA Knockdown of PDEδ
This protocol describes the genetic silencing of PDEδ in a controlled manner.
-
Cell Transduction: Pancreatic or colorectal cancer cell lines are transduced with lentiviral particles containing a doxycycline-inducible short hairpin RNA (shRNA) construct targeting PDEδ.[1][2] A non-targeting shRNA should be used as a control.
-
Cell Seeding: Transduced cells are seeded in appropriate culture plates or real-time cell analysis plates.
-
Induction of Knockdown: To induce PDEδ knockdown, doxycycline is added to the culture medium at the beginning of the experiment (a typical concentration is 1 µg/mL).[8] Control cells are cultured in a medium without doxycycline.
-
Monitoring and Analysis: Cell proliferation is monitored over several days. After a set period (e.g., 72 hours), cells are harvested.
-
Verification: PDEδ protein levels are analyzed by Western blot to confirm successful knockdown. Cyclophilin B or a similar housekeeping protein is used as a loading control.[2]
This compound Treatment
This protocol outlines the pharmacological inhibition of PDEδ.
-
Cell Seeding: Cells are seeded in appropriate culture plates and allowed to adhere and grow for a specified period.
-
Drug Administration: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., ranging from sub-micromolar to 24 µM).[8][9] A vehicle control (DMSO only) is run in parallel.
-
Real-Time Monitoring: Cell proliferation and viability are monitored in real-time using an impedance-based system.[8]
-
Endpoint Analysis: After the desired treatment duration (e.g., 60-72 hours), endpoint assays such as clonogenic assays or viability assays (e.g., using 7-AAD staining) can be performed.[2] Lysates can be collected for Western blot analysis of downstream signaling proteins.
Western Blot Analysis
-
Protein Extraction: Cells from both knockdown and drug-treated groups are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay or similar method.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against PDEδ, phospho-ERK, phospho-Akt, total ERK, total Akt, and a loading control.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
The consistent results obtained from these distinct experimental approaches provide a robust validation of PDEδ as a therapeutic target and this compound as a specific, on-target inhibitor for KRas-driven cancers.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a new inhibitor of KRAS-PDEδ interaction targeting KRAS mutant nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Deltazinone 1 and its Analogs: A Comparative Guide for Drug Development Professionals
A deep dive into the structure-activity relationship (SAR) of Deltazinone 1, a potent and selective inhibitor of phosphodiesterase δ (PDEδ), reveals key structural determinants for its activity against KRAS-dependent cancers. This guide provides a comprehensive comparison of this compound and its analogs, supported by quantitative data and detailed experimental protocols to aid researchers in the development of next-generation PDEδ inhibitors.
This compound has emerged as a promising therapeutic candidate by targeting the PDEδ-KRAS interaction, a critical signaling node in various cancers.[1][2] Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for optimizing lead compounds and designing more effective cancer therapies.
Comparative Analysis of PDEδ Inhibition
The inhibitory activity of this compound and its analogs against PDEδ was quantified by determining their dissociation constants (Kd) using a competitive fluorescence polarization assay. The data, summarized in the table below, highlights the impact of various structural modifications on binding affinity.
| Compound | R¹ | R² | R³ | Linker (X) | Kd (nM)[3][4] |
| This compound | H | H | 4-CH₃ | -(CH₂)₃- | 8 ± 4 |
| Analog 2a | H | H | H | -(CH₂)₃- | 5 ± 2 |
| Analog 2b | H | H | H | -(CH₂)₂- | 20 ± 5 |
| Analog 2c | H | H | H | -(CH₂)₄- | 15 ± 3 |
| Analog 2d | H | H | 2-CH₃ | -(CH₂)₃- | 12 ± 2 |
| Analog 2e | H | H | 3-CH₃ | -(CH₂)₃- | 9 ± 1 |
| Analog 2f | H | H | 4-F | -(CH₂)₃- | 7 ± 2 |
| Analog 2g | H | H | 4-Cl | -(CH₂)₃- | 6 ± 1 |
| Analog 2h | H | H | 4-OCH₃ | -(CH₂)₃- | 18 ± 4 |
| Analog 2i | 4-F | H | H | -(CH₂)₃- | 10 ± 3 |
| Analog 2j | H | 4-F | H | -(CH₂)₃- | 11 ± 2 |
Key SAR Insights:
-
Linker Length: The trimethylene linker (-(CH₂)₃-) between the pyrazolopyridazinone core and the N-phenyl group is optimal for PDEδ binding, as seen with this compound and analog 2a. Both shorter (-(CH₂)₂-) and longer (-(CH₂)₄-) linkers resulted in decreased affinity (analogs 2b and 2c).[3][4]
-
Substitution on the N-phenyl Ring: Small electron-donating or electron-withdrawing substituents at the para-position of the N-phenyl ring are well-tolerated and can slightly improve binding affinity. For instance, a 4-methyl group (this compound) and a 4-fluoro or 4-chloro group (analogs 2f and 2g) resulted in potent inhibitors.[3][4] Substituents at the ortho- or meta-positions (analogs 2d and 2e) were also tolerated but offered no significant advantage over the para-substitution. A bulky methoxy group at the para-position (analog 2h) led to a slight decrease in affinity.[3][4]
-
Substitution on the Pyrazolopyridazinone Core: Modifications to the core pyrazolopyridazinone scaffold were generally not favorable, indicating the importance of this heterocyclic system for key interactions within the PDEδ binding pocket.
Cellular Activity in KRAS-Dependent Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated in a panel of human pancreatic cancer cell lines with known KRAS mutations (Panc-Tu-I, MIA PaCa-2, and Capan-1). A dose-dependent inhibition of cell growth was observed in all three cell lines.
Experimental Protocols
Fluorescence Polarization Assay for Kd Determination
This assay competitively measures the binding of the test compounds to the PDEδ protein.
-
Reagents:
-
His-tagged human PDEδ protein
-
Fluorescently labeled farnesylated KRAS peptide (tracer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test compounds (this compound and its analogs)
-
-
Procedure:
-
A constant concentration of PDEδ protein and the fluorescent tracer are incubated in the assay buffer.
-
Serial dilutions of the test compounds are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The Kd values are calculated by fitting the data to a competitive binding model.[4]
-
FLIM-FRET Assay for PDEδ-Ras Interaction in Live Cells
Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) was used to visualize and quantify the interaction between PDEδ and KRAS in living cells.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with plasmids encoding for mGFP-tagged KRAS and mCherry-tagged PDEδ.
-
-
FLIM-FRET Imaging:
-
Transfected cells are treated with either DMSO (control) or the test compound (this compound).
-
FLIM-FRET measurements are performed on a confocal microscope equipped with a picosecond pulsed laser and time-correlated single-photon counting (TCSPC) system.
-
The fluorescence lifetime of the donor (mGFP-KRAS) is measured in the presence and absence of the acceptor (mCherry-PDEδ).
-
A decrease in the donor's fluorescence lifetime indicates FRET and thus, a close proximity and interaction between KRAS and PDEδ. Inhibition of this interaction by the compound results in a rescue of the donor's fluorescence lifetime.
-
Real-Time Cell Proliferation Assay (RTCA)
The xCELLigence Real-Time Cell Analysis (RTCA) system was used to monitor the effect of this compound on the proliferation of pancreatic cancer cell lines.
-
Cell Seeding:
-
Panc-Tu-I, MIA PaCa-2, or Capan-1 cells are seeded into the wells of an E-Plate 96.
-
The plate is placed in the RTCA instrument, which measures the impedance of the cell monolayer in real-time.
-
-
Compound Treatment:
-
After an initial period of cell growth and adherence, the cells are treated with various concentrations of this compound or DMSO as a control.
-
-
Data Acquisition and Analysis:
-
The instrument continuously monitors the cell index, which is a measure of cell number and adhesion.
-
The data is plotted as cell index versus time to generate proliferation curves.
-
The dose-dependent effect on cell growth is analyzed to determine the potency of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Figure 1. KRAS Signaling Pathway and the Mechanism of Action of this compound.
Figure 2. Workflow for the Structure-Activity Relationship Studies of this compound Analogs.
References
- 1. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolopyridazinones as PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Independent Verification of Deltazinone 1's Inhibitory Activity on the PDE6D/K-Ras Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deltazinone 1's performance against other small molecule inhibitors targeting the PDE6D/K-Ras interaction. The information presented is collated from peer-reviewed studies and aims to facilitate informed decisions in research and drug development endeavors.
Introduction to the PDE6D/K-Ras Interaction
The interaction between phosphodiesterase 6 delta (PDE6D) and the oncogenic protein K-Ras is a critical dependency for the localization and signaling activity of K-Ras. PDE6D acts as a chaperone, binding to the farnesylated C-terminus of K-Ras and facilitating its transport to the plasma membrane. At the plasma membrane, K-Ras engages downstream effector pathways, such as the RAF-MEK-ERK cascade, driving cell proliferation and survival.[1][2] Disrupting the PDE6D/K-Ras interaction relocalizes K-Ras to endomembranes, thereby abrogating its oncogenic signaling.[3][4] This has made the PDE6D/K-Ras interaction an attractive target for anti-cancer drug development.[3][5]
Comparative Analysis of PDE6D/K-Ras Inhibitors
Several classes of small molecules have been developed to inhibit the PDE6D/K-Ras interaction. This guide focuses on a comparative analysis of this compound with other notable inhibitors, including Deltarasin, Deltasonamides, and the more recent Deltaflexin series.
Quantitative Data Summary
The following tables summarize the key quantitative data for the inhibitory activity and cellular effects of these compounds.
Table 1: In Vitro Binding Affinity to PDE6D
| Compound | IC50 (μM) | Kd (μM) | Assay | Reference |
| This compound | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6][7] |
| Deltarasin | 1.9 ± 0.1 | 1.4 ± 0.1 | SPR | [8] |
| Deltaflexin-1 | 4.87 ± 0.03 | 3.61 ± 0.02 | SPR | [8] |
| Deltaflexin-2 | 3.94 ± 0.03 | 2.92 ± 0.02 | SPR | [8] |
| Compound 17 | 6.7 ± 0.1 | 4.97 ± 0.07 | SPR | [8] |
| Compound 14 | 18.9 ± 0.2 | 14.1 ± 0.2 | SPR | [8] |
| Compound 22 | 10.27 ± 0.03 | 7.62 ± 0.02 | SPR | [8] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | Cell Viability | Panc-Tu-I, Capan-1, MIA PaCa-2 | Dose-dependent | Growth inhibition | [6][9] |
| Deltarasin | FLIM-FRET | HEK | 5 µM | Reduced K-Ras/PDE6D FRET | [8] |
| Deltarasin | Cell Viability | Panc-Tu-I, Capan-1, MIA PaCa-2 | 3-5 mM | Cell death | [9] |
| Deltaflexin-1 | FLIM-FRET | HEK | 5 µM | Reduced K-Ras/PDE6D FRET | [8][10] |
| Deltaflexin-1 | Cell Viability | HCT116 (K-Ras mutant) | IC50 = 11 µM | Inhibition of proliferation | [10] |
| Deltaflexin-1 | Cell Viability | HT-29 (Ras wt) | IC50 = 40 µM | Inhibition of proliferation | [10] |
| FTI-277 | FLIM-FRET | HEK | 500 nM | Reduced K-Ras/PDE6D FRET | [8][10] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This method is utilized to determine the binding affinity (Kd) and inhibitory concentration (IC50) of compounds against the PDE6D/K-Ras interaction.
-
Immobilization: Avi-tagged, farnesylated and carboxymethylated K-Ras (K-RasFMe) is captured on a streptavidin-coated sensor chip.[8][11]
-
Binding Measurement: Recombinant PDE6D protein is flowed over the chip surface, and the binding response is measured. The dissociation constant (Kd) of the PDE6D/K-RasFMe interaction is determined from these measurements.[11]
-
Inhibition Assay: To determine the IC50 of an inhibitor, a fixed concentration of PDE6D is pre-incubated with varying concentrations of the test compound before being flowed over the K-RasFMe-coated chip. The reduction in PDE6D binding is measured to calculate the IC50 value.[8]
Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET) for Cellular Interaction
This technique is employed to directly visualize and quantify the interaction between K-Ras and PDE6D within living cells.
-
Transfection: HEK cells are co-transfected with plasmids encoding K-RasG12V tagged with a donor fluorophore (e.g., mGFP) and PDE6D tagged with an acceptor fluorophore (e.g., mCherry).[8][10]
-
Treatment: Transfected cells are treated with the test compound (e.g., this compound, Deltarasin, Deltaflexin-1) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8][10]
-
Imaging and Analysis: The fluorescence lifetime of the donor fluorophore is measured using a FLIM system. A decrease in the donor's fluorescence lifetime in the presence of the acceptor indicates FRET, signifying a close proximity and interaction between K-Ras and PDE6D. The FRET efficiency is quantified to assess the level of interaction. A reduction in FRET upon compound treatment indicates inhibition of the K-Ras/PDE6D interaction.[8]
Cell Viability and Proliferation Assays
These assays are used to assess the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., pancreatic ductal adenocarcinoma lines like Panc-Tu-I, Capan-1, MIA PaCa-2, or colorectal cancer lines like HCT116 and HT-29) are seeded in multi-well plates.[6][9][10]
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor or a vehicle control for a defined period (e.g., 72 hours).[10]
-
Viability Measurement: Cell viability is determined using various methods, such as impedance-based real-time cell analysis (RTCA) or colorimetric assays (e.g., MTT, MTS).[6][9][10] The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
Signaling Pathway and Inhibitor Mechanism
Caption: PDE6D/K-Ras signaling and inhibitor mechanism of action.
Experimental Workflow: SPR Assay
Caption: Workflow for Surface Plasmon Resonance (SPR) assay.
Experimental Workflow: FLIM-FRET Assay
Caption: Workflow for FLIM-FRET cellular interaction assay.
References
- 1. escholarship.org [escholarship.org]
- 2. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 3. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Molecular Docking Predictions and Experimental Outcomes for the PDEδ Inhibitor, Deltazinone 1
For Immediate Publication
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the computational molecular docking predictions and the experimentally determined biological activity of Deltazinone 1, a potent inhibitor of the prenyl-binding protein phosphodiesterase delta (PDEδ). By disrupting the crucial interaction between PDEδ and oncogenic KRas, this compound represents a significant tool in the study of RAS-driven cancers. This document outlines the predictive modeling, summarizes key experimental data, and provides detailed methodologies for the cited experiments to offer a clear, objective analysis for researchers in the field of oncology and drug discovery.
Introduction to this compound and its Target
This compound is a small molecule inhibitor developed through structure-based design, belonging to the pyrazolopyridazinone chemical class.[1] Its primary molecular target is PDEδ, a protein that acts as a chaperone for farnesylated RAS proteins, solubilizing them in the cytoplasm and enabling their transport to the plasma membrane.[1] In many forms of cancer, particularly pancreatic ductal adenocarcinoma, the oncogenic KRas protein relies on this transport to localize correctly and activate downstream signaling pathways that promote cell proliferation and survival. By competitively binding to the hydrophobic, farnesyl-binding pocket of PDEδ, this compound effectively displaces farnesylated KRas, leading to its mislocalization on endomembranes and subsequent suppression of oncogenic signaling.
Molecular Docking Predictions
Computational docking studies were instrumental in the development of this compound. Using the Schrödinger Maestro suite, researchers predicted the binding mode of this compound within the farnesyl-binding pocket of PDEδ.
Predicted Interactions: The docking model indicated that this compound would establish a stable binding pose through key hydrogen bond interactions with amino acid residues lining the pocket. Specifically, the model predicted hydrogen bonds with Tyrosine 149 (Tyr149) and Arginine 61 (Arg61) .[1] Furthermore, the modeling suggested the potential for an additional hydrogen bond with Glutamine 78 (Gln78) , which would further enhance binding affinity.[1] These interactions anchor the molecule within the hydrophobic pocket, mimicking the binding of the natural farnesyl tail of RAS proteins.
Experimental Results
Following the computational predictions, a series of biochemical and cell-based assays were conducted to determine the actual binding affinity and cellular efficacy of this compound.
Biochemical Binding Affinity
The direct interaction between this compound and PDEδ was quantified using a competitive fluorescence polarization assay. This technique measures the displacement of a fluorescently labeled tracer from the PDEδ binding pocket by the inhibitor. The results demonstrated a high binding affinity in the low nanomolar range, confirming that this compound is a potent binder of PDEδ.
| Parameter | Experimental Value | Assay Method |
| Binding Affinity (KD) | 58 ± 17 nM | Competitive Fluorescence Polarization |
Data sourced from Zimmermann et al. (2016).[1]
Cellular Proliferation and Activity
The functional consequence of PDEδ inhibition was assessed by treating various human pancreatic ductal adenocarcinoma (hPDAC) cell lines with this compound. The half-maximal inhibitory concentration (IC50) for cell proliferation was found to be in the micromolar range, indicating that higher concentrations are required to achieve a functional effect in a cellular environment compared to the concentration needed for direct binding in a biochemical assay.
| Cell Line | Oncogenic KRas Status | Observed Effect (IC50 Range) |
| Panc-Tu-I | Dependent | Growth inhibition and cell death (~3-24 µM) |
| MIA PaCa-2 | Dependent | Growth inhibition and cell death (~3-24 µM) |
| Capan-1 | Dependent | Strong growth inhibition (~3-24 µM) |
| PANC-1 | Independent | Minor growth inhibitory effects |
Data interpreted from Zimmermann et al. (2016).[1]
Comparison and Analysis: Bridging the Computational-Experimental Gap
The development of this compound serves as an excellent case study on the strengths and limitations of molecular docking in drug discovery.
-
Qualitative Agreement: The molecular docking predictions were qualitatively successful. The prediction of a high-affinity interaction within the farnesyl-binding pocket was validated by the experimental KD of 58 nM.[1] This confirms that the computational model accurately identified PDEδ as a target and correctly localized the binding site.
-
Quantitative Discrepancy: A notable discrepancy exists between the high biochemical binding affinity (nanomolar KD) and the more modest cellular potency (micromolar IC50). While the molecule binds tightly to its target in an isolated system, factors within a living cell—such as cell membrane permeability, efflux pump activity, and metabolic stability—can significantly impact its effective concentration and functional outcome. Indeed, subsequent studies have suggested that this compound suffers from poor metabolic stability, which likely contributes to its reduced potency in cell-based assays and limits its in vivo antitumor activity.[2]
This highlights a critical principle in drug development: while computational predictions are invaluable for hypothesis generation and lead identification, they must be rigorously validated by experimental data to understand the true pharmacological profile of a compound.
Experimental Protocols
Molecular Docking (General Protocol for Schrödinger Glide)
This protocol describes a general workflow for performing molecular docking using Schrödinger's Glide software, as was used for this compound.
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., PDEδ) from the Protein Data Bank (PDB).
-
Using the Protein Preparation Wizard in Maestro, preprocess the structure. This includes adding hydrogens, assigning bond orders, filling in missing side chains or loops, and removing all water molecules not essential for ligand binding.
-
Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve steric clashes and optimize the hydrogen-bonding network. The final RMSD should be minimal (e.g., <0.30 Å).
-
-
Ligand Preparation:
-
The 2D or 3D structure of the ligand (this compound) is prepared using LigPrep.
-
This process generates possible ionization states at a defined pH (e.g., 7.0 ± 2.0), tautomers, stereoisomers, and low-energy ring conformations. This ensures a comprehensive exploration of the relevant chemical forms of the ligand.
-
-
Receptor Grid Generation:
-
Define the binding site on the prepared protein structure. This is typically done by selecting the co-crystallized ligand or by specifying residues known to form the active site.
-
Generate the receptor grid. This process creates a grid of fields representing the properties of the binding pocket (e.g., van der Waals, electrostatic, hydrogen-bonding) that will be used for scoring the ligand poses.
-
-
Ligand Docking:
-
Using the Glide module, dock the prepared ligand library into the receptor grid.
-
Choose a docking precision level (e.g., Standard Precision (SP) or Extra Precision (XP)). XP is more computationally intensive but more accurate.
-
The software will systematically search for favorable binding poses by evaluating millions of positions, orientations, and conformations of the ligand.
-
The resulting poses are scored based on how well they fit the receptor grid, and the best-scoring pose is reported.
-
Competitive Fluorescence Polarization Assay (Representative Protocol)
This assay is used to determine the binding affinity (KD) of a test compound by measuring its ability to displace a fluorescent tracer from the target protein.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.2).
-
Target Protein: Recombinant human PDEδ protein is diluted in assay buffer to a fixed concentration (e.g., 20 nM). The optimal concentration should be determined empirically but is typically close to the KD of the tracer.
-
Fluorescent Tracer: A known ligand of PDEδ conjugated to a fluorophore (e.g., a farnesylated peptide-fluorescein conjugate) is diluted to a low, fixed concentration (e.g., 5-10 nM).
-
Test Compound: Prepare a serial dilution of this compound in assay buffer, typically starting from a high concentration (e.g., 50 µM) and diluting 3- to 10-fold per step.
-
-
Assay Procedure:
-
In a 96- or 384-well black microplate, add the PDEδ protein solution to all wells except those for the "tracer only" control.
-
Add the serially diluted this compound to the appropriate wells. Add assay buffer to the "no inhibitor" (maximum binding) and "tracer only" (minimum binding) control wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (KD) using the Cheng-Prusoff equation, which requires the known KD of the fluorescent tracer.
-
Cell Viability (CCK-8) Assay
This colorimetric assay is used to determine the IC50 of a compound by measuring its effect on the proliferation and metabolic activity of cancer cells.
-
Cell Seeding:
-
Culture human pancreatic cancer cells (e.g., Panc-Tu-I) under standard conditions (37°C, 5% CO2).
-
Harvest cells during their logarithmic growth phase and count them.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle only" (e.g., 0.1% DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Colorimetric Reaction:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for an additional 1-4 hours. During this time, viable cells will metabolize the WST-8 tetrazolium salt in the reagent to a soluble orange formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Safety Operating Guide
Navigating the Safe Disposal of Deltazinone 1: A Procedural Guide
This guide offers essential, step-by-step procedural information for the proper disposal of Deltazinone 1, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, should always be guided by the information provided in its Safety Data Sheet (SDS). Although a specific, publicly accessible SDS for this compound was not identified, the general principles for handling hazardous chemical waste are universal. These principles prioritize containment, proper labeling, and disposal through a licensed hazardous waste management company.
Quantitative Data Summary
In the absence of a specific Safety Data Sheet for this compound, a table summarizing typical quantitative data relevant to disposal cannot be generated. However, key information that would typically be found in an SDS and would be pertinent to disposal includes:
| Data Point | Relevance to Disposal | Typical Information Source |
| LD50 (Lethal Dose, 50%) | Indicates acute toxicity, informing the level of caution required for handling and the hazard classification of the waste. | Safety Data Sheet (Section 11: Toxicological Information) |
| Environmental Hazards | Details potential harm to aquatic life or other environmental compartments, guiding decisions on appropriate disposal routes to prevent environmental contamination. | Safety Data Sheet (Section 12: Ecological Information) |
| Physical State | Determines the type of waste container and handling procedures (e.g., solid waste, liquid waste in a sealed container). | Safety Data Sheet (Section 9: Physical and Chemical Properties) |
| Reactivity Data | Identifies incompatible materials to avoid dangerous reactions during storage and disposal. | Safety Data Sheet (Section 10: Stability and Reactivity) |
Researchers must consult the SDS provided by the supplier of this compound for this critical information. If an SDS is not available, the compound should be treated as a hazardous substance of unknown toxicity.
Procedural Workflow for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound from a research laboratory.
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, such as unused compound or contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and shatter-resistant hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: Label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Biohazard" if used in cell-based assays).
-
-
Waste Storage: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.
-
Disposal Request: Once the waste container is full or is ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Documentation: Maintain a log of all hazardous waste generated, including the identity of the chemical, the quantity, and the date of disposal.
Logical Workflow for this compound Disposal
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and responsible chemical handling is paramount in building a culture of trust and excellence in the scientific community.
References
Comprehensive Handling and Safety Guide for Deltazinone 1
This guide provides essential safety, handling, and disposal protocols for Deltazinone 1, a novel compound under investigation. Given the limited data on its toxicological properties, a conservative approach to handling is mandated to ensure the safety of all laboratory personnel. The following procedures are based on established best practices for managing potent, uncharacterized research chemicals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Material Specification | Additional Notes |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Nitrile gloves (minimum 5 mil thickness) | Operations should be conducted in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Safety Goggles | Nitrile gloves (minimum 5 mil thickness) | Ensure adequate ventilation. A chemical fume hood is recommended for preparations involving volatile solvents. |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | Standard laboratory grade | All manipulations should be performed in a Class II biological safety cabinet. |
| In Vivo Studies (Dosing) | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator | Nitrile gloves (minimum 5 mil thickness) | Use of a ventilated animal dosing cabinet is required. |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles | Nitrile gloves (minimum 5 mil thickness) | Refer to Section 3 for detailed disposal procedures. |
Experimental Protocols
2.1. Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-Weighing Preparation: Don all required PPE (Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator) and perform the procedure within a certified chemical fume hood.
-
Tare the Balance: Place a sterile, amber glass vial on the analytical balance and tare it.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder directly into the tared vial. Record the exact weight.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Cap the vial securely and vortex at medium speed for 2-3 minutes, or until the solid is completely dissolved. A brief sonication step may be used if necessary.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C, protected from light.
Operational and Disposal Plans
3.1. Spill Management
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Wipe the area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Collect all contaminated materials in a designated hazardous waste bag.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Restrict access to the spill area.
-
Follow institutional procedures for major chemical spills. Do not attempt to clean up a major spill without proper training and equipment.
-
3.2. Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, pipette tips, vials, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted.
The following diagram illustrates the workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Hypothetical Signaling Pathway
While the mechanism of action for this compound is under investigation, preliminary data suggests it may interact with the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival. The following diagram depicts a simplified representation of this pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
